molecular formula C8H16N2O B3124027 1-(2-Methylpiperazin-1-yl)propan-1-one CAS No. 314729-13-0

1-(2-Methylpiperazin-1-yl)propan-1-one

Cat. No.: B3124027
CAS No.: 314729-13-0
M. Wt: 156.23 g/mol
InChI Key: NVHDXJUEWXIXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpiperazin-1-yl)propan-1-one is a chemical compound featuring a propanone backbone linked to a 2-methylpiperazine group. This structure places it within a class of piperazine derivatives that are of significant interest in modern medicinal chemistry and drug discovery research. Piperazine-based compounds are widely utilized as key building blocks and synthetic intermediates in the development of novel pharmacologically active molecules . Researchers are particularly interested in these structures for designing and synthesizing new hybrid molecules. For instance, analogous compounds have been incorporated into molecular frameworks that demonstrate potential antifungal activity by targeting fungal CYP51 (lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway . The structural features of 1-(2-Methylpiperazin-1-yl)propan-1-one, including its potential for hydrogen bonding and hydrophobic interactions, make it a versatile fragment for molecular docking studies and the exploration of structure-activity relationships (SAR). This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Handling should be conducted by qualified professionals with appropriate personal protective equipment (PPE), including gloves and safety goggles, and should occur in a well-ventilated space .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDXJUEWXIXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-1-(piperazin-1-yl)propan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-1-(piperazin-1-yl)propan-1-one: Synthesis, Characterization, and Application

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful pharmaceuticals.[1] Its unique physicochemical properties—a six-membered ring containing two nitrogen atoms at the 1 and 4 positions—confer a combination of structural rigidity, basicity, and hydrogen bonding capacity that is highly conducive to forming potent and selective interactions with biological targets. The true synthetic power of piperazine, however, lies in its potential for differential functionalization at its two nitrogen centers.

Achieving selective N-monosubstitution is a critical challenge in harnessing the potential of piperazine. The symmetric nature of the starting material means that reactions with electrophiles often yield mixtures of mono- and di-substituted products, leading to purification challenges and reduced yields. This guide focuses on 2-Methyl-1-(piperazin-1-yl)propan-1-one (also known as 1-isobutyrylpiperazine), a key mono-acylated piperazine intermediate. We will explore a robust and selective synthesis protocol, detail the expected analytical characterization, and demonstrate its utility as a versatile building block for further elaboration in drug discovery workflows.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is essential for its effective use in synthesis and research. The key data for 2-Methyl-1-(piperazin-1-yl)propan-1-one are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆N₂O[2]
Molecular Weight 156.23 g/mol [2]
CAS Number 71260-16-7[2]
Appearance LiquidN/A
Boiling Point 76-78 °C @ 0.15 mmHgN/A
Predicted pKa 8.37 ± 0.10N/A
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.N/A

Core Synthesis: Selective Mono-Acylation of Piperazine

The primary challenge in synthesizing 2-Methyl-1-(piperazin-1-yl)propan-1-one is achieving chemoselective acylation at only one of the two equivalent nitrogen atoms of piperazine. Direct reaction often leads to the formation of the undesired 1,4-diacylated byproduct. To circumvent this, a strategy involving the in situ formation of a mono-protonated piperazine salt is employed. This method effectively "protects" one nitrogen atom through protonation, rendering it non-nucleophilic and directing the acylation to the remaining free secondary amine.[3][4]

Causality of Experimental Design:

The piperazin-1-ium cation is formed by reacting equimolar amounts of piperazine and piperazine dihydrochloride.[3] The protonated nitrogen is deactivated, allowing the isobutyryl chloride to react selectively with the nucleophilic free nitrogen. This one-pot approach is highly efficient and avoids the multiple steps of a traditional protect-acylate-deprotect sequence.[5]

Experimental Protocol: Synthesis via Mono-protonation

Materials:

  • Piperazine, anhydrous (1.0 eq)

  • Piperazine dihydrochloride (1.0 eq)

  • Isobutyryl chloride (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Piperazin-1-ium Solution: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq). Add anhydrous DCM to form a stirrable slurry.

  • Addition of Base: Add triethylamine (1.1 eq) to the slurry. Stir the mixture at room temperature for 15 minutes.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add isobutyryl chloride (1.0 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel to yield 2-Methyl-1-(piperazin-1-yl)propan-1-one as a clear liquid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Piperazine Piperazine Protonation In Situ Mono-Protonation (DCM, RT) Piperazine->Protonation Form Piperazin-1-ium Piperazine_HCl Piperazine·2HCl Piperazine_HCl->Protonation Form Piperazin-1-ium IsobutyrylCl Isobutyryl Chloride Acylation Acylation (0°C to RT) IsobutyrylCl->Acylation Add dropwise TEA Triethylamine (Base) TEA->Acylation Add dropwise Protonation->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Quench & Extract Purification Purification (Distillation) Workup->Purification Isolate Crude Product 2-Methyl-1-(piperazin-1-yl)propan-1-one Purification->Product Final Product Application_Workflow cluster_reactants Reactants & Reagents StartMat 2-Methyl-1-(piperazin-1-yl)propan-1-one Reaction Sₙ2 Nucleophilic Substitution (Acetonitrile, 70°C) StartMat->Reaction Nucleophile AlkylHalide 4-Fluorobenzyl Bromide AlkylHalide->Reaction Electrophile Base K₂CO₃ (Base) Base->Reaction Acid Scavenger Product 1-(4-Fluorobenzyl)-4- isobutyrylpiperazine Reaction->Product Forms C-N Bond

Sources

1-(2-Methylpropanoyl)piperazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-(2-Methylpropanoyl)piperazine (CAS: 53545-26-9), also known as 1-isobutyrylpiperazine , is a critical amphiphilic intermediate used frequently in the synthesis of GPCR ligands, kinase inhibitors, and other pharmaceutical agents. Its structure comprises a polar piperazine core mono-acylated with a hydrophobic isobutyryl group.

This guide defines the solubility landscape of 1-(2-Methylpropanoyl)piperazine, categorizing solvents by their thermodynamic compatibility. It provides a mechanistic explanation of solvation based on the molecule's dual functionality (secondary amine base + tertiary amide) and details a self-validating protocol for solubility determination and purification.

Part 2: Physicochemical Profile & Mechanistic Basis

To predict and manipulate solubility, one must understand the competing forces within the molecule.

PropertyValue/DescriptionImpact on Solubility
Molecular Formula C₈H₁₆N₂OModerate molecular weight (156.23 g/mol ) favors solubility in diverse solvents.
Physical State Liquid / Low-melting SolidLow lattice energy facilitates rapid dissolution in thermodynamically compatible solvents.
LogP (Predicted) ~0.3 – 0.6Amphiphilic: Soluble in both aqueous (pH dependent) and organic media.
H-Bond Donors 1 (Secondary Amine)Critical for water/alcohol solubility; site for salt formation.
H-Bond Acceptors 2 (Amide O, Amine N)Enables high solubility in polar aprotic solvents (DMSO, DMF).
Mechanistic Insight: The "Push-Pull" Solvation
  • The Hydrophilic Core: The piperazine ring contains a basic secondary amine (

    
    ) and a polar amide bond. This region drives solubility in water, alcohols, and chlorinated solvents  via hydrogen bonding and dipole-dipole interactions.
    
  • The Hydrophobic Shield: The isobutyryl (2-methylpropanoyl) group adds steric bulk and lipophilicity. While insufficient to make the molecule soluble in pure hexanes, it disrupts the crystal lattice enough to ensure high miscibility with ethers (THF) and esters (Ethyl Acetate) .

Part 3: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Table 1: Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent matching of dispersion and polarity forces. Preferred for extraction.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Strong H-bonding with the amine and amide carbonyl.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Solvates the polar core effectively; difficult to remove (high BP).
Ethers THF, 2-MeTHF, DioxaneGood (>50 mg/mL)Good general compatibility; 2-MeTHF is a greener alternative to DCM.
Esters Ethyl Acetate, Isopropyl AcetateModerate Soluble, but may require warming for high concentrations. Good for crystallization.
Hydrocarbons Hexanes, Heptane, CyclohexaneLow / Insoluble Polarity mismatch. Useful as antisolvents to precipitate the compound or its salts.
Aqueous Water (pH < 7)High Forms water-soluble ammonium salt.
Aqueous Water (pH > 10)Moderate/High Free base is water-soluble due to low LogP, but extractable into organics.

Critical Application Note: For process scale-up, Dichloromethane (DCM) is the standard solvent for synthesis and extraction. However, for "Green Chemistry" compliance, 2-Methyltetrahydrofuran (2-MeTHF) is the recommended replacement, offering similar solubility with easier solvent recovery.

Part 4: Experimental Protocols

As a Senior Scientist, I do not rely on literature values alone. I use self-validating protocols to generate project-specific data.

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to determine exact solubility limits (S) for your specific lot/purity.

  • Preparation: Add excess 1-(2-Methylpropanoyl)piperazine (approx. 200 mg) to a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and agitate (shaker/stirrer) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a suspension persists.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (210 nm) against a standard curve.

  • Calculation:

    
    .
    
Protocol B: Acid-Base Purification (The "Self-Cleaning" System)

This method exploits the solubility difference between the neutral amide and the protonated ammonium salt to remove non-basic impurities.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (or DCM).

  • Acid Wash: Extract with 1M HCl (aq) .

    • Chemistry: The product moves to the aqueous layer (

      
      ). Non-basic impurities (e.g., bis-acylated byproducts) stay in the organic layer.
      
  • Separation: Discard the organic layer.

  • Basification: Adjust the aqueous layer to pH > 12 using NaOH (aq) .

    • Chemistry: Product returns to neutral free base (

      
      ).
      
  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Isolation: Dry (Na₂SO₄) and concentrate the DCM layer to yield pure oil/solid.

Part 5: Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

A logical flow for selecting the optimal solvent for reactions vs. purification.

SolubilityLogic Start Start: Select Solvent Purpose Purpose Is the goal Reaction or Purification? Start->Purpose Reaction Reaction Solvent Purpose->Reaction Purification Purification/Crystallization Purpose->Purification PolarityCheck Reagents require high polarity? Reaction->PolarityCheck MethodCheck Method: Extraction or Crystallization? Purification->MethodCheck HighPol Use DMF or DMSO (High Solubility, Hard to Remove) PolarityCheck->HighPol Yes MedPol Use DCM or 2-MeTHF (Excellent Solubility, Volatile) PolarityCheck->MedPol No Extraction Use DCM / Water (Partition Coefficient Optimization) MethodCheck->Extraction Crystallization Solvent/Antisolvent System MethodCheck->Crystallization System Dissolve in EtOAc (Warm) Add Hexanes (Cool) Crystallization->System

Caption: Decision matrix for solvent selection based on process intent (Reaction vs. Purification).

Figure 2: Acid-Base Purification Mechanism

Visualizing the phase transfer logic described in Protocol B.

ExtractionWorkflow Crude Crude Mixture (Organic Phase) AcidWash Add 1M HCl Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Impurities) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer (Product-H+) PhaseSep1->AqLayer Keep BaseAdd Add NaOH (pH > 12) AqLayer->BaseAdd Extract Extract with DCM BaseAdd->Extract Final Pure Product (Free Base) Extract->Final

Caption: Purification workflow utilizing the pH-dependent solubility switch of the piperazine amine.

Part 6: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2052052, 1-(2-Methylpropyl)piperazine. (Note: Structural analog used for alkyl-chain lipophilicity comparison). Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

Engineering Selectivity in N-Acylated Piperazine Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acylated piperazines are privileged pharmacophores ubiquitous in modern medicinal chemistry, serving as core scaffolds for antipsychotics, antivirals, and anthelmintic agents[1]. Despite their prevalence, the symmetrical nature of the piperazine ring presents a fundamental synthetic challenge: achieving selective mono-N-acylation without generating di-acylated byproducts[2]. This whitepaper provides an in-depth, mechanistic analysis of the strategies employed to overcome this challenge, transitioning from traditional protecting-group methodologies to advanced direct amidation techniques.

The Intrinsic Challenge: Symmetry and Nucleophilicity

The core difficulty in piperazine functionalization arises from the comparable nucleophilicity of its two secondary nitrogen atoms[1]. While the acylation of the first nitrogen reduces the electron density of the piperazine ring—thereby theoretically decreasing the nucleophilicity of the second nitrogen—this electronic deactivation is often insufficient to prevent bis-alkylation or bis-acylation under kinetic conditions[2].

When highly reactive acylating agents (e.g., acyl chlorides) are introduced, the rate of the second acylation often competes with the mixing rate of the reagents. This rapid kinetic regime leads to a statistical mixture of mono-substituted, di-substituted, and unreacted starting materials[2]. Consequently, researchers must manipulate either the stoichiometry, the steric environment, or the electronic state of the intermediate to achieve chemoselectivity.

Strategic Paradigms for Mono-N-Acylation

Protecting-Group-Assisted Synthesis (The Boc Strategy)

The most reliable, albeit step-intensive, approach involves temporarily masking one nitrogen atom with a bulky protecting group, such as tert-butyloxycarbonyl (Boc)[2],[1].

  • Causality & Mechanism: By using a stoichiometric excess of piperazine (e.g., 2.0 eq) relative to Boc anhydride, the statistical probability of di-protection is minimized. The massive steric bulk of the Boc group further hinders the approach of a second Boc anhydride molecule. The remaining free amine can then be acylated with absolute regioselectivity[1].

  • Drawbacks: This approach suffers from poor atom economy and requires three distinct reaction steps (protection, acylation, deprotection), generating significant chemical waste and increasing processing time[1],[3].

Stoichiometric & Kinetic Control via In Situ Mono-Protonation

A more atom-economical "direct" approach exploits the acid-base chemistry of piperazine.

  • Causality & Mechanism: Reacting piperazine with exactly one equivalent of an acid (e.g., acetic acid or HCl) forms a mono-salt in situ[2]. The protonated nitrogen becomes positively charged, exerting a strong inductive electron-withdrawing effect that renders it non-nucleophilic[2]. The acylating agent is thus directed exclusively to the non-protonated nitrogen[3].

  • Optimization: This method requires precise pH control and highly polar solvents (like methanol) to ensure the free base remains sufficiently nucleophilic to drive the reaction forward[2].

Advanced Direct Amidation via Steric Control (CDMT)

Recent advancements have popularized the use of specialized coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for direct amidation[4],[3].

  • Causality & Mechanism: CDMT reacts with carboxylic acids in the presence of N-methylmorpholine (NMM) to form a highly sterically hindered active ester[3]. When piperazine attacks this intermediate, the sheer bulk of the transition state kinetically suppresses any subsequent attack by the second nitrogen of an already mono-acylated piperazine[3]. This allows for the direct synthesis of monoacylated derivatives in a single step with >95% selectivity, bypassing protecting groups entirely[3].

Piperazine_Strategies cluster_0 Protecting Group Strategy cluster_1 Direct Amidation Strategy Pip Piperazine Core (Symmetric) Boc Boc2O (1 eq) Protection Pip->Boc Path A Proton Mono-Protonation (1 eq Acid) Pip->Proton Path B MonoBoc Mono-Boc-Piperazine Boc->MonoBoc Acyl1 Acyl Chloride + Base MonoBoc->Acyl1 Deprotect Acidic Deprotection (TFA/HCl) Acyl1->Deprotect Target Mono-N-Acylated Piperazine Deprotect->Target Salt Piperazine Mono-Salt Proton->Salt CDMT CDMT + R-COOH (Steric Control) Salt->CDMT CDMT->Target High Selectivity Waste Di-Acylated Byproduct CDMT->Waste Trace

Workflow comparison: Protecting group strategy vs. direct amidation for piperazine mono-acylation.

Quantitative Data Analysis: Strategy Comparison

To guide experimental design, the following table synthesizes the performance metrics of the primary acylation strategies discussed in the literature[2],[1],[3].

Synthetic StrategyTypical YieldSelectivity (Mono:Di)Atom EconomyScalabilityPrimary Limitation
N-Boc Protection 70–85% (over 3 steps)> 95:5LowModerateMulti-step process; high solvent/reagent waste[1].
In Situ Mono-Protonation 60–80%~ 85:15HighExcellentRequires precise stoichiometry and solvent optimization[2].
CDMT Direct Amidation 85–95%> 95:5ModerateHighCost of coupling reagents at ton-scale manufacturing[4],[3].
Continuous Flow Chemistry 90–98%> 99:1HighExcellentRequires specialized microreactor infrastructure[2],[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding to prevent downstream failures.

Protocol A: Mono-acylation via N-Boc Protection[2],[1]

This protocol utilizes stoichiometric imbalance to favor mono-protection.

  • Mono-Boc Protection: Dissolve piperazine (2.0 eq) in dichloromethane (DCM). Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 2–3 hours at room temperature[2]. Stir for 20–24 hours.

    • Self-Validation Check: The slow addition maintains a low concentration of Boc₂O, statistically favoring reaction with unreacted piperazine over mono-Boc-piperazine[2]. Monitor via TLC (ninhydrin stain); the reaction is complete when the Boc₂O spot disappears.

  • Acylation: Isolate the mono-Boc piperazine. Dissolve in DCM, add triethylamine (1.5 eq), and cool to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise.

    • Self-Validation Check: LC-MS should confirm a complete mass shift to the protected N-Boc-N'-acylpiperazine intermediate, ensuring no unreacted starting material remains.

  • Deprotection: Treat the intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature[1].

    • Self-Validation Check: Disappearance of the massive tert-butyl singlet (~1.4 ppm) in ¹H-NMR confirms complete deprotection[1].

Protocol B: Direct Amidation using CDMT[4],[3]

This protocol leverages steric hindrance to bypass protecting groups entirely.

  • In Situ Activation: Dissolve the carboxylic acid (1.0 eq) and CDMT (1.05 eq) in DCM at room temperature. Add N-methylmorpholine (NMM, 1.1 eq) and stir for 1 hour[4],[3].

    • Self-Validation Check: Formation of the active 4,6-dimethoxy-1,3,5-triazine ester can be monitored by IR spectroscopy (noting the shift in the carbonyl stretch compared to the free acid).

  • Selective Amidation: Add piperazine (1.1 eq) in a single portion to the activated ester solution. Stir for 2–4 hours at room temperature[3].

    • Self-Validation Check: The steric bulk of the intermediate prevents bis-acylation[3]. Wash the organic layer with water to remove NMM salts and trace unreacted piperazine. The organic layer will contain the highly pure mono-acylated product.

CDMT_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEst Sterically Hindered Active Ester Acid->ActiveEst + CDMT / NMM CDMT CDMT Reagent (Activator) CDMT->ActiveEst Base NMM (Base) Base->ActiveEst Prod Mono-Acylated Product ActiveEst->Prod + Piperazine Pip Piperazine (Nucleophile) Pip->Prod Nucleophilic Attack

Mechanism of CDMT-mediated direct amidation highlighting steric control for mono-acylation.

Emerging Technologies: Flow Chemistry and Biocatalysis

To further optimize atom economy and scalability, the pharmaceutical industry is increasingly turning to continuous flow chemistry and biocatalysis.

Continuous Flow Reactors: Flow chemistry offers unparalleled control over mixing times, stoichiometry, and heat transfer[2]. By utilizing catalytic columns in a continuous-flow setup, reaction times for functionalization and deprotection are reduced from 24 hours to mere minutes, drastically minimizing waste generation and preventing over-alkylation[1]. In microreactors, direct amidation with carboxylic acids has achieved >95% selectivity with residence times as short as 50 seconds[3].

Biocatalytic Amidation: Enzymatic acylation presents a green chemistry alternative. Recent studies utilizing Pseudomonas stutzeri lipase (PSL) have demonstrated the ability to selectively mono-acylate piperazine derivatives using simple esters as acyl donors under benign conditions, avoiding harsh coupling agents entirely[5].

References

  • BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine." BenchChem Technical Resources.
  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications.
  • Chen, Z. "Selective Mono-Acylation of Piperazine Derivatives with Pseudomonas Stutzeri lipase (PSL)." Research Explorer - The University of Manchester.
  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Molecules, Jan 2026.
  • ResearchGate. "Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-methylpiperazin-1-yl)propan-1-one, a valuable substituted piperazine derivative, from 2-methylpiperazine. Piperazine and its derivatives are key structural motifs in a vast array of pharmaceuticals, and the targeted synthesis of specific analogues is of high importance in medicinal chemistry.[1] This guide details two primary synthetic methodologies: a direct acylation approach and a more controlled synthesis employing a tert-butyloxycarbonyl (Boc) protecting group strategy. Each method is presented with in-depth experimental protocols, a discussion of the underlying chemical principles, and expected characterization data for the final product. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel piperazine-containing compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1] Its ability to modulate physicochemical properties, such as solubility and basicity, and to interact with biological targets makes it a highly desirable structural component. The synthesis of specifically substituted piperazines, such as 1-(2-methylpiperazin-1-yl)propan-1-one, is a critical task in the development of new chemical entities. The primary challenge in the acylation of 2-methylpiperazine lies in achieving selective mono-acylation, as the presence of two nucleophilic nitrogen atoms can lead to the formation of a di-acylated byproduct. This guide provides two robust protocols to address this challenge and afford the desired mono-acylated product.

Synthetic Strategies and Mechanistic Overview

The synthesis of 1-(2-methylpiperazin-1-yl)propan-1-one from 2-methylpiperazine can be approached via two main strategies, each with its own advantages and considerations.

1. Direct Acylation: This is the more atom-economical approach, involving the direct reaction of 2-methylpiperazine with a propionylating agent. To favor mono-acylation, stoichiometric control is crucial, typically by using an excess of the piperazine starting material. The less sterically hindered nitrogen is generally more reactive.

2. Boc-Protection Strategy: This method involves the protection of one of the nitrogen atoms of 2-methylpiperazine with a tert-butyloxycarbonyl (Boc) group. This ensures that acylation can only occur at the unprotected nitrogen, leading to a higher yield of the mono-acylated product. The Boc group is then removed under acidic conditions to yield the final product.

The choice between these strategies will depend on the desired scale of the reaction, the required purity of the final product, and the resources available. The direct approach is often favored for its simplicity and fewer steps, while the protection strategy offers greater control and potentially higher purity.

Reaction Mechanism: Acylation of 2-Methylpiperazine

The fundamental reaction is a nucleophilic acyl substitution. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., propionyl chloride or propionic anhydride). In the case of propionyl chloride, a chloride ion is the leaving group, while for propionic anhydride, a propionate ion departs. A base is typically added to neutralize the acidic byproduct (HCl or propionic acid) and drive the reaction to completion.

Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-Methylpiperazine 2-Methylpiperazine Tetrahedral_Intermediate Tetrahedral_Intermediate 2-Methylpiperazine->Tetrahedral_Intermediate Nucleophilic Attack Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Tetrahedral_Intermediate Product 1-(2-Methylpiperazin-1-yl)propan-1-one Tetrahedral_Intermediate->Product Chloride Elimination Byproduct HCl Tetrahedral_Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the reaction of 2-methylpiperazine with propionyl chloride.

Experimental Protocols

Protocol 1: Direct Acylation of 2-Methylpiperazine

This protocol describes a straightforward, one-pot synthesis that relies on stoichiometric control to favor mono-acylation.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylpiperazine100.165.0 g0.05
Propionyl Chloride92.522.31 g (2.1 mL)0.025
Triethylamine101.193.8 g (5.2 mL)0.0375
Dichloromethane (DCM)-100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylpiperazine (5.0 g, 0.05 mol) and triethylamine (3.8 g, 0.0375 mol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of propionyl chloride (2.31 g, 0.025 mol) in 20 mL of DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent to afford 1-(2-methylpiperazin-1-yl)propan-1-one as a pale yellow oil.

Direct_Acylation_Workflow Start Start Dissolve_Reactants Dissolve 2-methylpiperazine and triethylamine in DCM Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Propionyl_Chloride Add propionyl chloride dropwise Cool->Add_Propionyl_Chloride React Stir at room temperature Add_Propionyl_Chloride->React Workup Quench with NaHCO₃ and extract with DCM React->Workup Purify Purify by column chromatography Workup->Purify End Final Product Purify->End

Caption: Experimental workflow for the direct acylation of 2-methylpiperazine.

Protocol 2: Synthesis via N-Boc Protection

This protocol offers a more controlled synthesis through the use of a protecting group, which is ideal for achieving high purity and minimizing the formation of the di-acylated byproduct.

Step 1: Mono-Boc Protection of 2-Methylpiperazine

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylpiperazine100.1610.0 g0.1
Di-tert-butyl dicarbonate (Boc₂O)218.2510.9 g0.05
Dichloromethane (DCM)-150 mL-

Procedure

  • Reaction Setup: Dissolve 2-methylpiperazine (10.0 g, 0.1 mol) in DCM (100 mL) in a 250 mL round-bottom flask.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (10.9 g, 0.05 mol) in DCM (50 mL) to the piperazine solution over 2-3 hours at room temperature with stirring.

  • Reaction: Stir the reaction mixture for 20-24 hours at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, evaporate the solvent. Purify the resulting tert-butyl 3-methylpiperazine-1-carboxylate by column chromatography to separate it from unreacted 2-methylpiperazine and the di-Boc-piperazine byproduct.

Step 2: Acylation of Boc-Protected 2-Methylpiperazine

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl 3-methylpiperazine-1-carboxylate200.285.0 g0.025
Propionyl Chloride92.522.54 g (2.3 mL)0.0275
Triethylamine101.192.78 g (3.8 mL)0.0275
Dichloromethane (DCM)-100 mL-

Procedure

  • Reaction Setup: Dissolve tert-butyl 3-methylpiperazine-1-carboxylate (5.0 g, 0.025 mol) and triethylamine (2.78 g, 0.0275 mol) in anhydrous DCM (100 mL) and cool to 0 °C.

  • Addition of Acylating Agent: Add propionyl chloride (2.54 g, 0.0275 mol) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Perform an aqueous work-up as described in Protocol 1 and purify the N-acyl-N'-Boc-piperazine product by column chromatography.

Step 3: Deprotection of the Boc Group

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl 4-propionyl-3-methylpiperazine-1-carboxylate256.345.0 g0.0195
Trifluoroacetic acid (TFA)114.0215 mL-
Dichloromethane (DCM)-50 mL-

Procedure

  • Reaction Setup: Dissolve the purified tert-butyl 4-propionyl-3-methylpiperazine-1-carboxylate (5.0 g, 0.0195 mol) in DCM (50 mL) and cool to 0 °C.

  • Deprotection: Add trifluoroacetic acid (15 mL) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Work-up: Evaporate the solvent and excess acid. Neutralize with a saturated NaHCO₃ solution and extract the final product with DCM. Dry the organic layer and concentrate to yield 1-(2-methylpiperazin-1-yl)propan-1-one.

Boc_Protection_Workflow Start Start Protection Mono-Boc Protection of 2-Methylpiperazine Start->Protection Purification1 Column Chromatography Protection->Purification1 Acylation Acylation with Propionyl Chloride Purification1->Acylation Purification2 Column Chromatography Acylation->Purification2 Deprotection Deprotection with TFA Purification2->Deprotection Workup Neutralization and Extraction Deprotection->Workup End Final Product Workup->End

Caption: Experimental workflow for the synthesis of 1-(2-methylpiperazin-1-yl)propan-1-one via a Boc-protection strategy.

Characterization of 1-(2-Methylpiperazin-1-yl)propan-1-one

The identity and purity of the synthesized 1-(2-methylpiperazin-1-yl)propan-1-one should be confirmed by standard analytical techniques.

Physical Properties

PropertyValue
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol [2][3]
AppearancePale yellow oil

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperazine ring, the ethyl group of the propionyl moiety, and the protons of the piperazine ring. The chemical shifts (δ) are anticipated to be in the following regions: ~1.1 ppm (d, 3H, -CH₃ of methylpiperazine), ~1.15 ppm (t, 3H, -CH₂CH₃ ), ~2.3-3.0 ppm (m, piperazine ring protons and -CH₂ CH₃), ~3.5-3.8 ppm (m, piperazine ring protons), and a broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. Expected chemical shifts (δ) are approximately: ~10 ppm (-CH₂C H₃), ~18 ppm (-C H₃ of methylpiperazine), ~28 ppm (-C H₂CH₃), and several signals between 40-55 ppm for the piperazine ring carbons, and a carbonyl signal around 172 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 157.13.

Troubleshooting and Optimization

  • Formation of Di-acylated Byproduct: In the direct acylation protocol, if a significant amount of the di-acylated product is observed, consider increasing the excess of 2-methylpiperazine or adding the propionyl chloride more slowly at a lower temperature.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous, as moisture can deactivate the acylating agent. A slight excess of the acylating agent and base may also be beneficial.

  • Purification Challenges: The polarity of the product may lead to tailing during column chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help to improve peak shape and separation.[4]

Conclusion

The synthesis of 1-(2-methylpiperazin-1-yl)propan-1-one can be successfully achieved using either a direct acylation method or a more controlled Boc-protection strategy. The choice of method will depend on the specific requirements of the synthesis. The protocols provided in this document are robust and can be adapted for the synthesis of other N-acylated piperazine derivatives. Careful control of reaction conditions and appropriate purification techniques are key to obtaining the desired product in high yield and purity.

References

  • PubChem. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Gómez-Calvario, V., & Rios, M. Y. (2019). 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Magnetic Resonance in Chemistry, 57(12), 994–1070. [Link]

  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.). Magnetic Resonance in Chemistry.
  • PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocol for Regioselective Acylation of 2-Methylpiperazine with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The acylation of 2-methylpiperazine is a foundational transformation in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., histamine, dopamine antagonists) and kinase inhibitors. The core challenge in this reaction is regioselectivity .

2-Methylpiperazine contains two secondary amine sites:

  • N1 Position: Sterically hindered due to the adjacent C2-methyl group.[1]

  • N4 Position: Sterically unhindered and kinetically more accessible.[1]

While thermodynamic equilibration can occur under high temperatures or reversible conditions, kinetic control at lower temperatures typically favors acylation at the N4 position . This protocol is designed to maximize the yield of the N4-monoacylated product, 1-(3-methylpiperazin-1-yl)-2-methylpropan-1-one , while minimizing the formation of the N1-isomer or the N1,N4-bis-acylated byproduct.[1]

Reaction Scheme & Selectivity Pathway

ReactionPathway Start 2-Methylpiperazine (C5H12N2) Intermediate Transition State (Kinetic Control) Start->Intermediate DCM, 0°C Reagent Isobutyryl Chloride (1.0-1.1 eq) Reagent->Intermediate ProductN4 Major Product (N4-Acyl) 1-(3-methylpiperazin-1-yl)-2-methylpropan-1-one Intermediate->ProductN4 Fast (k1) ProductN1 Minor Product (N1-Acyl) (Sterically Hindered) Intermediate->ProductN1 Slow (k2) ProductBis Byproduct (Bis-Acyl) (Over-reaction) ProductN4->ProductBis Excess Reagent

Figure 1: Reaction pathway highlighting the kinetic preference for N4-acylation due to steric factors.

Experimental Design Strategy

To ensure high fidelity and reproducibility, this protocol utilizes Schotten-Baumann-like anhydrous conditions .[1]

ParameterChoiceRationale
Solvent Dichloromethane (DCM)Excellent solubility for piperazines; aprotic nature prevents hydrolysis of the acid chloride.[1]
Base Triethylamine (TEA) or DIPEAScavenges the HCl byproduct to drive the equilibrium. DIPEA is preferred if bis-acylation is observed, as its bulk further discourages attack at the hindered N1 site.
Temperature 0 °C

RT
Low initial temperature suppresses the reaction rate, enhancing the kinetic selectivity for the unhindered N4 amine.
Stoichiometry 1.0 : 1.05 (Amine:Chloride)A slight excess of acyl chloride ensures conversion, but strictly limiting it prevents attack on the second amine (N1).
Addition Mode Dropwise (Slow)Prevents localized high concentrations of acid chloride, which would favor bis-acylation.[1]

Detailed Protocol: Selective N4-Acylation

Target Product: 1-(3-methylpiperazin-1-yl)-2-methylpropan-1-one Scale: 10 mmol (adaptable)[1]

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • 2-Methylpiperazine: 1.00 g (10.0 mmol)[1]

  • Isobutyryl Chloride: 1.12 g (1.10 mL, 10.5 mmol) [Corrosive/Lachrymator]

  • Triethylamine (TEA): 2.02 g (2.80 mL, 20.0 mmol)

  • Dichloromethane (DCM): 40 mL (Anhydrous)

  • Sat. NaHCO₃ (aq): 50 mL

  • Brine: 50 mL

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methylpiperazine (1.00 g, 10.0 mmol) in anhydrous DCM (30 mL).

    • Add Triethylamine (2.80 mL, 20.0 mmol) to the solution.

    • Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Controlled Addition:

    • Dilute isobutyryl chloride (1.10 mL, 10.5 mmol) in DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe.

    • Add the acid chloride solution dropwise to the amine mixture over a period of 30–45 minutes .

    • Critical: Maintain temperature at 0 °C during addition to maximize regioselectivity.[1]

  • Reaction & Monitoring:

    • Once addition is complete, allow the reaction to warm naturally to room temperature (20–25 °C) .

    • Stir for 2–4 hours .

    • Monitor: Check reaction progress via TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The starting diamine (polar) should disappear, and a less polar mono-acylated spot should appear.

  • Workup (Acid/Base Extraction Strategy):

    • Note: The product is a mono-amide/mono-amine and retains basic character.[1] This property is exploited for purification.[1][2]

    • Quench: Add sat. NaHCO₃ (20 mL) to the reaction mixture and stir vigorously for 10 minutes.

    • Phase Separation: Transfer to a separatory funnel.[1][2][3] Separate the organic layer (DCM).[4][3]

    • Aqueous Wash: Extract the aqueous layer with fresh DCM (2 x 15 mL). Combine all organic extracts.

    • Drying: Wash combined organics with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Workflow

If LC-MS indicates the presence of bis-acylated byproduct (>5%), use the following extraction purification method before resorting to chromatography.

PurificationFlow Crude Crude Mixture (Mono-acyl + Bis-acyl + impurities) AcidExtract Dissolve in DCM Extract with 1M HCl (aq) Crude->AcidExtract OrgLayer1 Organic Layer (Contains Bis-acylated & Non-basic impurities) AcidExtract->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Protonated Product) AcidExtract->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->Basify FinalExtract Extract with DCM Dry & Concentrate Basify->FinalExtract PureProduct Purified Mono-Amine Product FinalExtract->PureProduct

Figure 2: Acid-base extraction workflow to separate the basic mono-acylated product from neutral bis-acylated byproducts.[1]

Analytical Characterization

Compound: 1-(3-methylpiperazin-1-yl)-2-methylpropan-1-one (N4-isomer)[1]

  • Physical State: Colorless to pale yellow oil.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.05–1.15 (d, 6H, iso-propyl CH₃)[1]
      
    • 
       1.18 (d, 3H, piperazine-CH₃)
      
    • 
       2.7–3.0 (m, 3H, ring protons near NH and CH-Me)
      
    • 
       2.80 (sept, 1H, iso-propyl CH)[1]
      
    • 
       3.5–4.5 (m, 4H, ring protons near Amide)
      
    • Note: Rotamers may cause signal broadening or doubling at room temperature.[1]

  • Mass Spectrometry (ESI):

    • Calc.[1] MW: 170.25 Da[1]

    • Observed [M+H]⁺: 171.2

Troubleshooting & Optimization

IssueProbable CauseSolution
High Bis-acylation Excess acid chloride or fast addition.[1]Reduce acid chloride to 0.95 eq. Slow down addition rate. Ensure temperature stays at 0 °C.
Low Conversion Hydrolysis of acid chloride.[1][4][3]Ensure DCM is anhydrous.[1][4][2] Use a nitrogen atmosphere.[1][4] Check quality of isobutyryl chloride.
Regioselectivity Loss Temperature too high.[1]Maintain 0 °C strictly during addition. Use a bulkier base (DIPEA) to further sterically shield N1.
Solid Precipitate Amine hydrochloride salt.[1]This is normal (TEA·HCl). It will dissolve/remove during the aqueous workup.

Safety Considerations

  • Isobutyryl Chloride: Highly flammable, corrosive, and causes severe skin burns. It reacts violently with water.[1] Handle only in a fume hood.

  • 2-Methylpiperazine: Irritant.[1] Avoid inhalation of dust.

  • DCM: Suspected carcinogen and volatile.[1] Use proper ventilation.[1]

References

  • Regioselectivity in Piperazine Acylation

    • BenchChem Technical Support.[1][4][2] "Selective Mono-acylation of Piperazine."[1] Accessed March 2026.[1] Link

    • Note: General principles of steric control in diamines dictate N4 preference in 2-methylpiperazine.[1]

  • Synthetic Protocols for Substituted Piperazines

    • Mahmoud, M. et al. "(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist."[1][5] Molecular Pharmacology, 2015, 87, 197–206.[5] Link

    • Context: Demonstrates benzhydryl piperazine acylation workflows relevant to hindered amines.
  • Safety & Handling

    • Sigma-Aldrich.[1] "Safety Data Sheet: Isobutyryl Chloride."[1] Accessed March 2026.[1] Link

    • Fisher Scientific.[1][6][7] "Safety Data Sheet: 2-Methylpiperazine."[1] Accessed March 2026.[1] Link

Sources

Application Notes and Protocols: Laboratory Synthesis of 1-Isobutyrylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Isobutyrylpiperazine is a valuable chemical intermediate, serving as a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a piperazine ring acylated with an isobutyryl group, provides a versatile scaffold for further chemical modification. The reliable and efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development.

This technical guide provides a detailed overview of the reagents and methodologies for the laboratory preparation of 1-isobutyrylpiperazine. We will delve into the most common and effective synthetic pathway—the acylation of piperazine with isobutyryl chloride—exploring the underlying reaction mechanism, rationale for reagent selection, and a step-by-step protocol for its synthesis and purification.

Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing 1-isobutyrylpiperazine is the N-acylation of piperazine. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[1][2] The primary function of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing the protonation of the unreacted amine and driving the reaction to completion.[3][4]

A significant challenge in the synthesis of 1-isobutyrylpiperazine is achieving selective mono-acylation. Due to the symmetrical nature of piperazine, with its two reactive secondary amine groups, the formation of the di-substituted byproduct, 1,4-diisobutyrylpiperazine, is a competing reaction.[5] Careful control over stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-acylated product.[5]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The secondary amine of the piperazine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of isobutyryl chloride. This initial attack results in the formation of a tetrahedral intermediate.[5]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.[5]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, triethylamine) to yield the final 1-isobutyrylpiperazine product and triethylammonium chloride.[1]

Visualization of the Reaction Mechanism

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Attacks Carbonyl Carbon IsobutyrylChloride Isobutyryl Chloride (Electrophile) IsobutyrylChloride->Intermediate Product 1-Isobutyrylpiperazine Base Base (e.g., Triethylamine) Base->Product Removes Proton Byproduct Base-HCl Salt Base->Byproduct ProtonatedAmide Protonated Amide Intermediate->ProtonatedAmide Collapses & Eliminates Cl⁻ ProtonatedAmide->Product

Caption: Schotten-Baumann reaction mechanism for 1-isobutyrylpiperazine synthesis.

Reagent Selection and Properties

The selection of appropriate reagents is paramount for a successful synthesis. The following table summarizes the key reagents, their roles, and their relevant physicochemical properties.

ReagentRoleFormulaMW ( g/mol )BP (°C)Density (g/cm³)Key Hazards
Piperazine (Anhydrous)Nucleophile/Starting MaterialC₄H₁₀N₂86.14146~1.1Skin/eye corrosion, respiratory irritation
Isobutyryl ChlorideAcylating AgentC₄H₇ClO106.55931.01Highly flammable, causes severe skin burns and eye damage
Triethylamine (TEA)BaseC₆H₁₅N101.1989.50.726Highly flammable, toxic, corrosive
Dichloromethane (DCM)SolventCH₂Cl₂84.9339.61.326Skin/eye irritation, carcinogen suspect
Rationale for Reagent Choices
  • Piperazine: Anhydrous piperazine is used to prevent the hydrolysis of the highly reactive isobutyryl chloride. Using an excess of piperazine can also favor mono-acylation by increasing the statistical probability of the acylating agent reacting with an unreacted piperazine molecule.[6]

  • Isobutyryl Chloride: As an acyl chloride, it is a highly reactive electrophile, allowing the reaction to proceed rapidly at low temperatures. Its volatility makes it relatively easy to remove after the reaction.[7]

  • Triethylamine (TEA): TEA is a common organic base used to scavenge the HCl produced. It is soluble in the organic solvent (DCM) and the resulting triethylammonium chloride salt has limited solubility, sometimes precipitating from the reaction mixture.

  • Dichloromethane (DCM): DCM is an excellent solvent for all reactants and is relatively inert under these reaction conditions. Its low boiling point facilitates easy removal during the work-up phase.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1-isobutyrylpiperazine.

Materials and Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.[8][9]

Experimental Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve piperazine (e.g., 2.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. A nitrogen or argon atmosphere is recommended to prevent moisture from entering the reaction.

  • Addition of Base: Add triethylamine (e.g., 1.1 equivalents) to the cooled piperazine solution.

  • Slow Addition of Acylating Agent: Dissolve isobutyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The dropwise addition is critical to control the exothermic reaction and minimize the formation of the di-acylated byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Cool the reaction mixture again to 0 °C and slowly add water to quench any unreacted isobutyryl chloride.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.

    • Water.

    • Brine (saturated aqueous NaCl) to facilitate phase separation and remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-isobutyrylpiperazine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Dissolve Piperazine & TEA in DCM Cooling 2. Cool to 0 °C - Ice Bath Setup->Cooling Addition 3. Add Isobutyryl Chloride - Dropwise, T < 5 °C Cooling->Addition Reaction 4. Stir at Room Temp - 2-4 hours, Monitor by TLC Addition->Reaction Workup 5. Aqueous Work-up - Quench with H₂O - Wash with NaHCO₃ & Brine Reaction->Workup Drying 6. Dry & Concentrate - Dry over Na₂SO₄ - Rotary Evaporation Workup->Drying Purification 7. Purify Product - Vacuum Distillation or - Column Chromatography Drying->Purification FinalProduct Pure 1-Isobutyrylpiperazine Purification->FinalProduct

Caption: General laboratory workflow for the synthesis of 1-isobutyrylpiperazine.

Safety Precautions

  • Handling Reagents: All manipulations should be performed in a well-ventilated fume hood.[10] Isobutyryl chloride is highly corrosive, flammable, and reacts violently with water.[8][11] Piperazine can cause skin and eye irritation.[9] Triethylamine is flammable and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Reaction Conditions: The reaction is exothermic, especially during the addition of isobutyryl chloride. Proper cooling and slow addition are essential to maintain control of the reaction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • FramoChem. (n.d.). ISOBUTYRYL CHLORIDE.
  • International Labour Organization & World Health Organization. (2021). ICSC 0286 - ISOBUTYL CHLORIDE.
  • CDH Fine Chemical. (n.d.). ISO BUTYRYL CHLORIDE CAS NO 79-30-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2014). Isobutyryl chloride - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Santa Cruz Biotechnology. (n.d.). Piperazine - Material Safety Data Sheet.
  • Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS.
  • TMMedia. (n.d.). PIPERAZINE (ANH) - MATERIAL SAFETY DATA SHEET.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine - Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Nicotinoylpiperazine Synthesis.

Sources

Application Note: Regioselective N-Protection of 2-Methylpiperazine to 1-Boc-3-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpiperazine is a privileged chiral scaffold widely utilized in medicinal chemistry, notably serving as a critical building block in the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510) 1 and selective 5-HT2C receptor agonists 2. The orthogonal protection of its two secondary amines is an essential enabling technology for downstream functionalization. Due to the inherent asymmetry introduced by the C2 methyl group, regioselective mono-protection can be achieved directly, bypassing the need for complex, low-yielding protection-deprotection sequences. This guide details the mechanistic rationale and a field-proven protocol for the regioselective synthesis of 1-Boc-3-methylpiperazine.

Mechanistic Rationale for Regioselectivity

The two nitrogen atoms in 2-methylpiperazine exhibit differential nucleophilicity dictated primarily by their steric environments rather than electronic effects:

  • N1 Position (Sterically Hindered): Located adjacent to the C2 methyl group. The steric bulk of the methyl group creates a hindered trajectory for incoming bulky electrophiles like di-tert-butyl dicarbonate (Boc₂O).

  • N4 Position (Kinetically Accessible): Located remote from the methyl group. This secondary amine is highly accessible and acts as the primary nucleophile.

When treated with 1.0 equivalent of Boc₂O at low temperatures, the reaction operates under strict kinetic control. The bulky tert-butoxycarbonyl group preferentially attacks the unhindered N4 position 3. Following IUPAC nomenclature rules, the protected nitrogen takes priority for numbering in the product, shifting the numbering scheme so that the resulting molecule is designated as 1-Boc-3-methylpiperazine .

G SM 2-Methylpiperazine (N1 hindered, N4 accessible) Reagent Boc2O (1.0 eq) DCM, 0 °C SM->Reagent Path1 Attack at N4 (Kinetically Favored) Reagent->Path1 Fast Path2 Attack at N1 (Sterically Hindered) Reagent->Path2 Slow Prod 1-Boc-3-methylpiperazine (Target Product, >85% yield) Path1->Prod Impurity1 1-Boc-2-methylpiperazine (Minor Regioisomer, <5%) Path2->Impurity1 Impurity2 1,4-di-Boc-2-methylpiperazine (Over-reaction Impurity) Prod->Impurity2 Excess Boc2O / High Temp

Regioselective pathway for the mono-Boc protection of 2-methylpiperazine.

Experimental Protocol: Synthesis of 1-Boc-3-methylpiperazine

This protocol is designed as a self-validating system, incorporating causality for each experimental choice to ensure >95% regiochemical purity.

Reagents & Equipment
  • 2-Methylpiperazine: 1.05 g (10.5 mmol, 1.05 eq)

  • Di-tert-butyl dicarbonate (Boc₂O): 2.18 g (10.0 mmol, 1.00 eq)

  • Dichloromethane (DCM): 30 mL (Anhydrous)

  • Equipment: 100 mL flame-dried round-bottom flask, addition funnel, magnetic stirrer, ice-water bath.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 2-methylpiperazine (1.05 eq) in 20 mL of anhydrous DCM in the round-bottom flask.

    • Causality: Using a slight stoichiometric excess of the diamine ensures that Boc₂O is entirely consumed, drastically reducing the risk of di-Boc formation. The diamine itself acts as an acid scavenger, eliminating the need for exogenous bases (like Et₃N) which can indiscriminately accelerate the reaction and reduce regioselectivity.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the system to equilibrate to 0 °C for 15 minutes.

    • Causality: Low temperatures suppress the kinetic energy of the system, maximizing the steric differentiation between the hindered N1 and the accessible N4 positions.

  • Controlled Reagent Addition: Dissolve Boc₂O (1.00 eq) in 10 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the stirring diamine solution over a strict 1-hour period.

    • Causality: Dropwise addition ensures that Boc₂O is always the limiting reagent in the microenvironment. This heavily favors mono-protection, as the probability of a Boc₂O molecule encountering an unprotected diamine is vastly higher than encountering a mono-protected intermediate.

  • Reaction Maturation: After the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath. Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for an additional 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain the TLC plate with Ninhydrin and heat.

    • Self-Validation: The desired product contains a free secondary amine and will stain deep purple/blue, whereas any di-Boc impurity will remain unstained by Ninhydrin (visible only under UV or with iodine).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 5% to 10% MeOH in DCM containing 1% Et₃N) to yield 1-Boc-3-methylpiperazine as a white solid or pale yellow oil.

Data Presentation & Quality Control

Table 1: Optimization of Reaction Conditions

The following data summarizes the impact of reaction parameters on regioselectivity and yield.

SolventTemperature (°C)Boc₂O EquivalentsMono-Boc Yield (%)Di-Boc Impurity (%)
DCM251.16525
DCM 0 1.0 88 < 5
MeOH01.0828
THF-781.075< 2
Table 2: Self-Validating Analytical Markers (¹H NMR in CDCl₃)

To verify the success of the regioselective protection, ¹H NMR should be utilized to confirm the structural integrity of the final product.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationDiagnostic Value
Boc -CH₃ 1.45Singlet9HConfirms successful Boc incorporation.
C3 -CH₃ 1.05Doublet (J = 6.5 Hz)3HConfirms retention of the methyl group.
N4 -H (Amine) 1.80 - 2.20Broad Singlet1HValidates mono-protection (free amine presence).
Ring Protons 2.30 - 4.10Multiplets7HComplex splitting due to piperazine chair conformation.

Troubleshooting & Field-Proven Insights

  • Mitigating Aqueous Loss: 1-Boc-3-methylpiperazine retains a basic secondary amine and is highly water-soluble. During aqueous work-up, avoid highly acidic conditions (pH < 7), which will protonate the N4 amine and pull the product into the aqueous phase, ruining the isolated yield. Always maintain a basic pH during extraction.

  • Managing Di-Boc Formation: If LC-MS or TLC indicates a significant presence of the M+200 mass (di-Boc impurity), the addition of Boc₂O was likely too fast or the local temperature spiked. Ensure strict adherence to the 1-hour dropwise addition at 0 °C.

  • Storage Protocols: To prevent degradation and maintain long-term stability, store the purified 1-Boc-3-methylpiperazine intermediate at -20 °C, protected from light and moisture 4.

References

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules (MDPI). Available at:[Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports (ResearchGate). Available at:[Link]

Sources

Application Note: Strategic Solvent Selection for the Extraction of 1-(2-Methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of an optimal solvent system for the liquid-liquid extraction (LLE) of 1-(2-Methylpiperazin-1-yl)propan-1-one. The protocol emphasizes a foundational understanding of the target molecule's physicochemical properties, particularly its pKa, to leverage pH-controlled partitioning for maximal extraction efficiency and purity. Detailed methodologies, solvent comparisons, and process optimization strategies are presented to ensure a robust and reproducible separation.

Introduction

1-(2-Methylpiperazin-1-yl)propan-1-one is a substituted piperazine derivative often utilized as a key intermediate in the synthesis of pharmaceutical compounds.[1] The efficiency of its isolation and purification from aqueous reaction mixtures or other matrices is paramount to the overall yield and purity of the final active pharmaceutical ingredient (API). Liquid-liquid extraction (LLE) is a fundamental and versatile separation technique employed for this purpose.[2]

The success of any LLE protocol hinges on the judicious choice of an organic solvent. An ideal solvent must exhibit high selectivity for the target compound, be immiscible with the aqueous phase, and facilitate easy recovery of the solute post-extraction.[3] For ionizable compounds such as 1-(2-Methylpiperazin-1-yl)propan-1-one, which contains a basic secondary amine, the extraction behavior is profoundly influenced by the pH of the aqueous phase. This guide details the scientific rationale and a practical, self-validating protocol for selecting and utilizing a solvent system to efficiently extract this target molecule.

Physicochemical Profile of the Target Analyte

A thorough understanding of the analyte's properties is the cornerstone of developing an effective extraction method. The key characteristics of 1-(2-Methylpiperazin-1-yl)propan-1-one are summarized below.

  • Structure:

    
    
    
  • Molecular Formula: C₈H₁₆N₂O[4]

  • Molecular Weight: 156.23 g/mol [4]

  • Key Functional Group: The piperazine ring contains a secondary amine, which is the primary site of protonation and dictates the molecule's acid-base behavior.

  • Predicted pKa: The predicted pKa of the conjugate acid of the secondary amine is approximately 8.37.[1] This value is critical, as it indicates the pH at which the compound transitions between its ionized (water-soluble) and neutral (organic-soluble) forms. Experimental data for similar structures, such as 2-methylpiperazine, show a pKa of 8.29, corroborating this prediction.[5]

  • LogP (Octanol-Water Partition Coefficient): The computed XLogP3 value is approximately 0.1.[6] This low value signifies that the neutral molecule is relatively polar and does not possess a strong intrinsic preference for a nonpolar organic phase over water. This finding underscores the necessity of pH manipulation for efficient extraction.

The Central Role of pH in Amine Extraction

The basicity of the secondary amine in the piperazine ring is the most important chemical handle for achieving selective extraction. The compound's partitioning behavior between aqueous and organic phases is governed by the following pH-dependent equilibrium:

Figure 1: pH-dependent equilibrium of 1-(2-Methylpiperazin-1-yl)propan-1-one.
  • In Acidic Solution (pH < pKa): At a pH significantly below the pKa (e.g., pH < 6.5), the secondary amine is protonated, forming a cationic ammonium salt. This charged species is highly polar and exhibits high solubility in the aqueous phase.

  • In Basic Solution (pH > pKa): At a pH significantly above the pKa (e.g., pH > 10.5), the amine exists in its neutral, free-base form. The deprotonation reduces its polarity, thereby increasing its solubility in a suitable organic solvent.

This pH-dependent solubility is leveraged to control the compound's distribution between the two liquid phases. A general and highly effective rule is to adjust the aqueous pH to be at least 2 units away from the pKa to ensure the compound is overwhelmingly in one form.[7]

  • To retain the amine in the organic layer , the aqueous pH should be ≥ (pKa + 2).

  • To extract the amine into the aqueous layer , the aqueous pH should be ≤ (pKa - 2).

Comparative Analysis of Candidate Solvents

The choice of organic solvent directly impacts extraction efficiency, selectivity, and downstream processing. The ideal solvent should have a high partition coefficient for the neutral form of the analyte.[8][9] Key factors to consider include polarity, density, boiling point, and safety.[10]

Table 1: Comparison of Common Organic Solvents for Extraction

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Phase LocationSafety & Environmental NotesSuitability for Amine Extraction
Dichloromethane (DCM) 3.1~1.3339.6LowerSuspected carcinogen, volatile, high environmental impact. Use in a fume hood is mandatory.Excellent solvating power for a wide range of organic free bases.[10] Easy to remove due to low boiling point.
Ethyl Acetate (EtOAc) 4.4~0.9077.1UpperFlammable, less toxic than chlorinated solvents. Moderately polar.A versatile and commonly used solvent with a good balance of properties.[8] Can be prone to hydrolysis under strong acidic or basic conditions.
Toluene 2.4~0.87110.6UpperFlammable, toxic (neurotoxin). Higher boiling point makes it more difficult to remove.Effective for less polar analytes and can help break azeotropes with water during distillation.
Methyl tert-butyl ether (MTBE) 2.5~0.7455.2UpperHighly flammable. Less prone to forming explosive peroxides than diethyl ether.Good general-purpose extraction solvent with a low boiling point for easy removal.

Recommendation: For laboratory-scale extractions, Dichloromethane and Ethyl Acetate are often the first choices. DCM's high density and excellent solvating power make it very effective, though safety precautions are critical. Ethyl acetate is a greener and safer alternative that is also highly effective for moderately polar free bases.

Visualizing the Extraction Workflow

The following diagram outlines the logical flow of the pH-mediated extraction process, from initial sample preparation to the isolation of the purified product.

ExtractionWorkflow start_node Start: Crude Reaction Mixture in Aqueous Solution A Adjust Aqueous pH > 10.5 (e.g., with 2M NaOH) to form free base start_node->A process_node process_node decision_node decision_node output_node output_node end_node End: Purified Product in Organic Solvent B Add Immiscible Organic Solvent (e.g., DCM or EtOAc) A->B C Perform Liquid-Liquid Extraction (Shake in Separatory Funnel) B->C D Allow Phases to Separate C->D E Is Aqueous Phase Free of Product? D->E F Collect Organic Phase E->F Yes G Re-extract Aqueous Phase with Fresh Solvent E->G No H Combine Organic Extracts F->H G->C I Dry Organic Phase (e.g., with Na₂SO₄) H->I J Remove Solvent (e.g., Rotary Evaporation) I->J K Isolated Free Base Product J->K K->end_node

Caption: Workflow for the extractive workup of 1-(2-Methylpiperazin-1-yl)propan-1-one.

Detailed Experimental Protocol

This protocol describes the extraction of the target compound from an aqueous solution into an organic solvent. This procedure is designed to be self-validating by ensuring the pH is correctly adjusted to maximize partitioning into the desired phase.

Materials and Equipment:

  • Separatory funnel (appropriate volume)

  • pH meter or pH indicator strips

  • Beakers and Erlenmeyer flasks

  • Selected organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution containing 1-(2-Methylpiperazin-1-yl)propan-1-one to a separatory funnel of appropriate size.

  • Basification: While monitoring the pH, slowly add 2 M NaOH solution dropwise to the separatory funnel. Swirl gently after each addition. Continue adding base until the pH of the aqueous phase is stable at ≥ 10.5. This ensures complete deprotonation of the target compound to its free-base form.[7]

  • First Extraction: Add a volume of the selected organic solvent (e.g., ethyl acetate) equal to approximately half the volume of the aqueous phase. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure intimate mixing of the two phases. Periodically invert the funnel and vent the pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If using ethyl acetate, it will be the upper layer; if using dichloromethane, it will be the lower layer.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeated Extraction: To maximize recovery, repeat the extraction process (steps 3-6) on the remaining aqueous layer at least two more times with fresh portions of the organic solvent. Combine all organic extracts in the same Erlenmeyer flask.

  • Washing: To remove residual water-soluble impurities and dissolved water, wash the combined organic extracts by adding an equal volume of saturated brine solution. Shake, allow the layers to separate, and discard the aqueous brine layer.

  • Drying: Transfer the washed organic phase to a new flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the drying agent no longer clumps and the solution is clear.

  • Filtration and Concentration: Filter the dried solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified 1-(2-Methylpiperazin-1-yl)propan-1-one product.

Troubleshooting:

  • Emulsion Formation: If a stable emulsion forms at the interface, it can often be broken by adding a small amount of saturated brine solution, gently swirling, or by passing the mixture through a pad of celite during filtration.[7] In difficult cases, centrifugation may be required.

Conclusion

The successful extraction of 1-(2-Methylpiperazin-1-yl)propan-1-one is not merely a matter of choosing a solvent, but of implementing a scientifically-grounded strategy. By understanding the compound's pKa of ~8.37, researchers can manipulate the aqueous pH to control its form—protonated and hydrophilic or neutral and lipophilic. Adjusting the pH to be greater than 10.5 drives the equilibrium to the free-base form, enabling efficient extraction into a moderately polar organic solvent like ethyl acetate or dichloromethane. This application note provides both the theoretical foundation and a practical, robust protocol to achieve high-purity, high-yield isolation of this valuable pharmaceutical intermediate.

References

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil Science. Available at: [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. Available at: [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. Available at: [Link]

  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2155-2161. DOI:10.1039/D1RE00205H. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Biosynce. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-1-one CAS 71260-16-7. Biosynce. Available at: [Link]

  • Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.5: Extraction Theory. Chemistry LibreTexts. Available at: [Link]

  • Goalpara College. (n.d.). Separation techniques: Solvent extraction. Goalpara College. Available at: [Link]

  • Pharmaceutical Technology. (2001). Estimation of Distribution Coefficients. Pharmaceutical Technology. Available at: [Link]

  • EPA. (2025). 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol) Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • ResearchGate. (2022). pK a values of common substituted piperazines. ResearchGate. Available at: [Link]

Sources

One-pot synthesis of 1-(2-Methylpropanoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Selective Synthesis of 1-(2-Methylpropanoyl)piperazine

Executive Summary

1-(2-Methylpropanoyl)piperazine (CAS: 71260-16-7), also known as 1-isobutyrylpiperazine, is a critical intermediate in the synthesis of diverse pharmaceutical agents, particularly GPCR ligands, antihistamines, and antiviral drugs.

The primary synthetic challenge is the high nucleophilicity of the secondary amines in piperazine, which typically leads to a mixture of mono- and bis-acylated products (1,4-diisobutyrylpiperazine). Traditional methods employ protecting groups (e.g., N-Boc), adding costly deprotection steps. This guide details a "Salt-Lock" One-Pot Protocol , utilizing in situ pH control to achieve high selectivity for the mono-acylated product without intermediate isolation.

Reaction Engineering & Mechanism

To achieve selective mono-acylation in a one-pot system, we exploit the statistical and electrostatic properties of the piperazine diamine.

The "Salt-Lock" Mechanism

Piperazine has two equivalent basic nitrogen atoms (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6). By introducing exactly one equivalent of acid (HCl), we generate piperazine monohydrochloride .

  • State A (Protonated): One nitrogen is protonated (

    
    ), rendering it non-nucleophilic.
    
  • State B (Free Base): The second nitrogen remains a free amine (

    
    ), retaining its nucleophilicity.
    

When the electrophile (isobutyryl chloride) is added, it reacts exclusively with the free amine of the mono-salt. The protonated amine is "locked" against acylation.

ReactionPathway Pip Piperazine (Free Base) MonoSalt Piperazine Monohydrochloride (Active Species) Pip->MonoSalt Selective Protonation HCl HCl (1.0 eq) HCl->MonoSalt Intermed Mono-Acylated Salt Intermediate MonoSalt->Intermed Nucleophilic Acyl Substitution Bis Bis-Acylated Byproduct MonoSalt->Bis Blocked by Charge Repulsion IsoCl Isobutyryl Chloride (Electrophile) IsoCl->Intermed Product 1-(2-Methylpropanoyl) piperazine Intermed->Product Deprotonation & Extraction Base NaOH (Basification) Base->Product

Figure 1: The "Salt-Lock" mechanism prevents bis-acylation by protonating one amine site prior to electrophile addition.

Experimental Protocol

Method A: The Hydrohalic Salt Control (Recommended)

Best for: High purity, lab-scale to pilot-scale, minimal waste.

Reagents:

  • Piperazine (anhydrous): 10.0 g (116 mmol)

  • Hydrochloric acid (conc. 37% or 4M dioxane sol.): 1.0 equivalent

  • Isobutyryl chloride: 12.3 g (116 mmol)

  • Dichloromethane (DCM): 100 mL

  • Water: 50 mL

  • Sodium Hydroxide (50% aq): For basification

Step-by-Step Procedure:

  • In Situ Salt Formation:

    • Dissolve piperazine (10.0 g) in ethanol (50 mL) or water (30 mL).

    • Add HCl (1.0 eq) dropwise with vigorous stirring.

    • Note: If using water, the solution will remain clear. If using ethanol, the monohydrochloride salt may precipitate; this slurry is reactive and acceptable.

    • Evaporate solvent if switching to a biphasic system, or proceed directly in a water/DCM biphasic mixture.

  • Acylation (Schotten-Baumann Conditions):

    • Suspend/dissolve the piperazine monohydrochloride in water (30 mL).

    • Add DCM (50 mL) to create a biphasic system.

    • Cool the mixture to 0–5 °C using an ice bath.

    • Add Isobutyryl chloride (1.0 eq) diluted in 10 mL DCM dropwise over 30 minutes.

    • Critical: Maintain temperature <10 °C to prevent hydrolysis of the acid chloride.

    • Stir vigorously for 2 hours, allowing the mixture to warm to room temperature.

  • Workup & Isolation:

    • Phase Separation: Separate the layers. The product (as the HCl salt) and unreacted piperazine salts will remain in the aqueous layer. The DCM layer may contain small amounts of bis-acylated byproduct (non-basic). Discard the organic layer to remove bis-impurities.

    • Basification: Cool the aqueous layer and basify to pH >12 using 50% NaOH solution.

    • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

    • Drying: Combine organic extracts, dry over anhydrous

      
      , and filter.
      
    • Concentration: Remove solvent under reduced pressure (rotary evaporator) to yield the crude oil.

  • Purification (Optional):

    • Vacuum distillation (bp ~110-115 °C at 2 mmHg) yields a colorless liquid.

    • Alternatively, convert to the hydrochloride salt by adding HCl/dioxane for solid storage.

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkens upon air oxidation.
Yield 75% – 85%Losses primarily due to water solubility during extraction.
Purity (GC/HPLC) > 97%Main impurity: Bis-isobutyrylpiperazine (<1%).
Boiling Point 110–115 °C @ 2 mmHgHigh vacuum required.
Density ~0.98 g/mL
Solubility Soluble in water, DCM, MeOHHighly hygroscopic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-acylated Byproduct pH too high during addition; excess electrophile.Ensure exactly 1.0 eq HCl is used. Wash the initial acidic aqueous phase with DCM before basification to remove bis-amide.
Low Yield Product lost in aqueous phase.The product is water-soluble.[1] Saturate the aqueous phase with NaCl (salting out) before DCM extraction. Use CHCl₃/IPA (3:1) for better extraction efficiency.
Solidification of Reaction Precipitation of bis-salt.Increase water volume. Ensure vigorous stirring (overhead stirrer recommended for >50g scale).

Safety & Handling

  • Isobutyryl Chloride: Highly corrosive, lachrymator. Reacts violently with water. Handle in a fume hood.

  • Piperazine: Strong sensitizer. Inhalation can cause asthma-like symptoms. Avoid skin contact.

  • Exotherm: The neutralization of HCl and the acylation reaction are exothermic. Control temperature strictly.

References

  • Selective Mono-acylation Protocol

    • Methodology: "Selective Mono-acylation of Piperazine Deriv
  • Compound Data (CAS 71260-16-7)

    • Source: "2-Methyl-1-(piperazin-1-yl)propan-1-one Chemical Properties." ChemScene.
  • One-Pot Synthesis Strategies

    • Reference: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules (MDPI), 2020.
  • Industrial Preparation Context

    • Patent Context: "Process for the preparation of piperazine derivatives."[2][3][4][5][6][7] Google Patents (US6603003B2).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 1-(2-Methylpiperazin-1-yl)propan-1-one .

Note on Isomer Specificity: The chemical name provided implies the N1-acylated isomer (propionyl group attached to the nitrogen adjacent to the methyl group). This is the sterically hindered isomer. Direct acylation of 2-methylpiperazine predominantly yields the N4-isomer (1-(3-methylpiperazin-1-yl)propan-1-one) due to the lower steric hindrance at the N4 position.

Therefore, "low yield" is often a symptom of poor regioselectivity. This guide focuses on the Protection-Acylation-Deprotection strategy, which is the only reliable method to obtain the N1-isomer in high yield.

Executive Summary: The Regioselectivity Challenge

The primary cause of low yield in this synthesis is the competing formation of the thermodynamic N4-isomer and bis-acylated byproducts.

  • N4-Nitrogen: Unhindered, highly nucleophilic. Reacts fastest.

  • N1-Nitrogen: Sterically hindered by the C2-methyl group. Reacts slowly.

To synthesize 1-(2-Methylpiperazin-1-yl)propan-1-one (N1-acyl), you cannot use direct acylation. You must block the N4 position first.

Reaction Pathway Analysis

ReactionPathways Start 2-Methylpiperazine Direct Direct Acylation (Propionyl-Cl) Start->Direct Uncontrolled Protect Step 1: N4-Protection (Boc2O) Start->Protect Controlled N4_Product N4-Isomer (Major) (Wrong Product) Direct->N4_Product Fast N1_Product N1-Isomer (Trace) (Target) Direct->N1_Product Slow Int_Boc 4-Boc-2-Methylpiperazine Protect->Int_Boc Regioselective Acylate Step 2: N1-Acylation (Propionyl-Cl) Int_Boc->Acylate Int_Acyl 1-Propionyl-4-Boc Intermediate Acylate->Int_Acyl Deprotect Step 3: Deprotection (TFA/HCl) Int_Acyl->Deprotect Final Target: N1-Isomer (High Yield) Deprotect->Final

Figure 1: Comparison of direct acylation (low yield of target) vs. the protection strategy (high yield).

Optimized Protocol (Protection Strategy)

This protocol ensures the propionyl group attaches exclusively to the N1 position.

Step 1: Regioselective Protection (N4-Boc Formation)

The bulky Boc group prefers the unhindered N4 position.

  • Reagents: 2-Methylpiperazine (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.0 eq), DCM or THF.
    
  • Conditions:

    
     to RT, 4 hours.
    
  • Key Insight: Do not use excess

    
     to avoid bis-protection.
    
  • Yield Target: >90% of 4-Boc-2-methylpiperazine.

Step 2: N1-Acylation (The Critical Step)

With N4 blocked, we force the reaction at the hindered N1.

  • Reagents: 4-Boc-2-methylpiperazine (1.0 eq), Propionyl Chloride (1.2 eq), Triethylamine (

    
    , 1.5 eq).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve intermediate in DCM and cool to

      
      .
      
    • Add

      
      .
      
    • Add Propionyl Chloride dropwise.

    • Crucial: Allow to warm to RT and stir for 12–16 hours. Due to steric hindrance at N1, this reaction is slower than typical acylations.

    • Monitor: Check TLC/LCMS for disappearance of starting material. If stalled, add catalytic DMAP (0.1 eq).

Step 3: Deprotection
  • Reagents: TFA (10 eq) in DCM or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 2 hours. Evaporate solvent.[1]

  • Workup: Basify with saturated

    
     or NaOH to pH > 12 and extract with DCM/IPA (3:1 mixture) to recover the free base.
    
  • Note: The free base is highly water-soluble. Using a DCM/Isopropanol mixture improves extraction efficiency from the aqueous phase.

Troubleshooting Guide & FAQs

Q1: I am using direct acylation. Why is my yield of the N1-isomer <10%?

Diagnosis: Kinetic Control.[2] The N4 nitrogen is significantly more nucleophilic than the N1 nitrogen. In a direct competition with propionyl chloride, N4 reacts almost exclusively. Solution: You cannot fix this with temperature or solvent changes alone. You must switch to the Protection Strategy outlined above. Reference: Regioselective protection of 2-methylpiperazine is a well-established phenomenon driven by sterics [1].

Q2: I see a "Bis-acyl" impurity. How do I remove it?

Cause: Excess acyl chloride. If you are running the protection route (Step 2), bis-acylation is impossible unless your protection (Step 1) failed. If you are running direct acylation (not recommended), bis-acylation occurs when the mono-acyl product reacts again. Remediation:

  • Purification: The bis-acyl impurity is non-basic. Acidify the mixture (pH 2), wash with DCM (bis-acyl moves to organic layer), then basify the aqueous layer and extract your product.

Q3: My product is stuck in the aqueous layer after deprotection.

Cause: High polarity. 1-(2-Methylpiperazin-1-yl)propan-1-one is a small, polar amine. It partitions poorly into pure DCM or Ethyl Acetate. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Modification: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) for extraction.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor.

Q4: How do I distinguish N1-acyl from N4-acyl by NMR?

Technical Indicator:

  • N1-Acyl (Target): The methyl doublet at C2 will show a significant downfield shift and distinct splitting complexity due to the adjacent amide rotamers. The C2-H proton will be deshielded (~4.0–4.5 ppm range depending on solvent).

  • N4-Acyl (Wrong Isomer): The methyl group is distal to the amide. The C2-H proton remains in the typical amine range (~2.8–3.0 ppm).

Quantitative Data Summary

ParameterDirect AcylationProtection Route (Recommended)
N1-Isomer Yield < 10%75 - 85%
N4-Isomer Yield > 70%< 5%
Bis-Acyl Byproduct 15 - 20%~0%
Purification Difficulty High (Isomer separation)Low (Simple extraction)

References

  • Regioselective Protection of 2-Methylpiperazine

    • Title: Selective Protection of 2-Methylpiperazine.
    • Context: Reaction with selectively protects the less hindered N4 position.
    • Source:

  • General Acylation Protocols

    • Title: Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives.[3]

    • Source:

  • NMR Characterization

    • Title: NMR distinction of piperazine isomers.[4][5]

    • Source:

Sources

Technical Support Center: Optimizing Reaction Temperature for N-acylation of Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-acylation of piperazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this fundamental chemical transformation, with a special focus on the critical role of reaction temperature. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the success of your syntheses.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the N-acylation of piperazines. Each problem is followed by an analysis of potential causes and actionable troubleshooting steps.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted piperazine starting material.

Potential Causes & Troubleshooting Steps:

Potential CauseScientific Rationale & Troubleshooting StepsRecommended Temperature Range
Insufficient Reaction Temperature The activation energy for the reaction has not been overcome. This is particularly common with less reactive acylating agents (e.g., anhydrides, esters) or sterically hindered substrates. Gradually increase the reaction temperature in 10-20 °C increments and monitor the progress. For some sluggish reactions, heating to reflux may be necessary.[1]25 °C to 110 °C
Highly Reactive Acylating Agent Reacting with Solvent/Base Highly reactive acylating agents like acyl chlorides can react with nucleophilic solvents or bases, especially at elevated temperatures, before reacting with the piperazine.Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to slowly warm to room temperature.[1][2]
Poor Solubility of Starting Materials If the piperazine derivative or the acylating agent is not fully dissolved at the initial reaction temperature, the reaction will be slow or incomplete.Choose a solvent in which both reactants are soluble at the desired reaction temperature. A modest increase in temperature can sometimes improve solubility and reaction rate.
Inactivated Acylating Agent Acylating agents, especially acyl chlorides and anhydrides, are sensitive to moisture and can be hydrolyzed, rendering them inactive.Ensure all reagents and solvents are anhydrous.[3] Use freshly opened or properly stored acylating agents.
Incorrect Stoichiometry An insufficient amount of the acylating agent will naturally lead to incomplete conversion of the piperazine.Double-check your calculations and ensure the correct molar ratios are used. A slight excess of the acylating agent (1.05-1.2 equivalents) can sometimes drive the reaction to completion.[2]
Issue 2: Significant Formation of Di-acylated Byproduct

The primary challenge in acylating piperazine is often controlling selectivity to favor the mono-acylated product over the di-acylated one.[4]

Controlling Selectivity: The Role of Temperature and Addition Rate

The formation of the di-acylated byproduct is a common issue, as both nitrogen atoms of the piperazine ring are nucleophilic.[4][5] Temperature plays a crucial role here. While higher temperatures can increase the reaction rate, they can also decrease selectivity by providing enough energy to overcome the slightly higher activation barrier for the second acylation.

Key Strategies to Enhance Mono-acylation:

  • Low-Temperature Addition: The most effective strategy is to add the acylating agent dropwise to a cooled solution (typically 0 °C) of the piperazine.[4] This keeps the instantaneous concentration of the acylating agent low, favoring a reaction with the more abundant, unreacted piperazine over the newly formed mono-acylated product.

  • Stoichiometric Control: Using a large excess of piperazine (3-5 equivalents or more) statistically favors the formation of the mono-acylated product.[4]

  • Protecting Group Strategy: For maximum selectivity, a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended.[4][5] This involves a three-step process: protection, acylation, and deprotection.[4]

G

Caption: Decision workflow for troubleshooting di-acylation.

Issue 3: Reaction Stalls or is Sluggish

The reaction starts but fails to proceed to completion, even after an extended period.

Potential Causes & Troubleshooting Steps:

  • Deactivation of the Piperazine Nitrogen: The hydrochloric acid (HCl) byproduct generated when using acyl chlorides can protonate the unreacted piperazine, rendering it non-nucleophilic.[2]

    • Solution: Ensure a suitable base (e.g., triethylamine, DIPEA, or potassium carbonate) is present in at least a stoichiometric amount (typically 1.1-1.5 equivalents) to neutralize the acid byproduct.[2][4]

  • Steric Hindrance: Bulky substituents on either the piperazine ring or the acylating agent can significantly slow down the reaction rate.[1]

    • Solution: For sterically hindered substrates, more forcing conditions, such as higher temperatures (e.g., refluxing in THF or toluene) and longer reaction times, may be necessary.[1]

  • Poorly Chosen Solvent: The solvent can influence the nucleophilicity of the piperazine and the electrophilicity of the acylating agent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the N-acylation of piperazine with an acyl chloride?

A1: A starting temperature of 0 °C is highly recommended.[2][4] This allows for controlled addition of the reactive acyl chloride, minimizing side reactions and preventing a rapid, uncontrolled exotherm. Once the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.[4]

Q2: How does the choice of acylating agent affect the optimal reaction temperature?

A2: The reactivity of the acylating agent is a key factor. A general trend is as follows:

Acylating AgentRelative ReactivityTypical Temperature Range
Acyl Chlorides Very High0 °C to Room Temperature
Anhydrides HighRoom Temperature to 60 °C
Activated Esters (e.g., NHS, HOBt) ModerateRoom Temperature to 80 °C
Carboxylic Acids (with coupling agents) Variable0 °C to Room Temperature

More reactive agents like acyl chlorides can often react at lower temperatures, while less reactive ones like activated esters may require heating to achieve a reasonable reaction rate.

Q3: Can elevated temperatures lead to side reactions other than di-acylation?

A3: Yes. At higher temperatures, several side reactions can become more prevalent:

  • Epimerization: If there is a stereocenter adjacent (alpha) to the nitrogen, high temperatures in the presence of a base can potentially lead to epimerization.[1]

  • Degradation: Sensitive functional groups on either the piperazine or the acylating agent may degrade at elevated temperatures.

  • Reaction with Solvent: Some acylating agents might react with nucleophilic solvents at higher temperatures.[1] It is crucial to use inert solvents like DCM, THF, or toluene.[1]

Q4: When should I consider using a protecting group strategy?

A4: A protecting group strategy is the most reliable method to ensure mono-acylation, especially when a clean product is required and multi-step synthesis is feasible.[4] It is particularly advantageous for:

  • Small-scale synthesis where maximizing purity is critical.

  • When using valuable or complex acylating agents to ensure they react only once.

  • When stoichiometric control and slow addition fail to provide the desired selectivity.

G

Caption: Workflow for mono-acylation using a protecting group.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-acylation with an Acyl Chloride at Optimized Temperature

This protocol is a general guideline for achieving mono-acylation.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperazine derivative (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: Dissolve the acyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mono-acylation via N-Boc Protection

This is a highly reliable method for achieving excellent selectivity.[4]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent like DCM.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine.[4]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acyl chloride, 1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.[4]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

  • Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[4]

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Effect of the temperature on the process for piperazine and.... ResearchGate. Available from: [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. Available from: [Link]

  • Yao, C., et al. (2020).
  • Pittelkow, T., & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Li, H., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Wodtke, R., et al. (2018).
  • Tolstikova, T. G., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
  • Scott, J. S., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed.
  • Billacura, M. D. G., et al. Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand-. Chemistry – A European Journal.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • The effect of temperature on selectivity of acetylation. The yields of.... ResearchGate. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available from: [Link]

  • Nuhn, P., et al. (1990).
  • D'Agostino, M., et al. (2021).
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • N-Acylation in Combinatorial Chemistry. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 1-(2-Methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-Methylpiperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues related to low product purity. The following question-and-answer format addresses specific problems you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My final product shows significant amounts of a di-acylated byproduct. What is the primary cause and how can I prevent it?

The formation of a di-acylated byproduct, 1,4-di(propanoyl)-2-methylpiperazine, is a common issue stemming from the fact that 2-methylpiperazine possesses two nucleophilic secondary amine groups.[1][2] The primary challenge lies in achieving selective mono-acylation.

Causality: Both nitrogen atoms in 2-methylpiperazine can react with the acylating agent (e.g., propanoyl chloride or propanoic anhydride). Once the first nitrogen is acylated to form the desired product, the second nitrogen can still react, especially if there is a localized high concentration of the acylating agent or if the reaction conditions favor further reaction.

Troubleshooting Strategies:

  • Stoichiometric Control: A simple and effective method is to use a significant molar excess of 2-methylpiperazine relative to the acylating agent (e.g., 3-5 equivalents).[1] This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over the mono-acylated product.

  • Slow Addition: Add the acylating agent dropwise to a solution of 2-methylpiperazine at a controlled temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile, minimizing the likelihood of a second acylation.[1]

  • Protecting Group Strategy: For the highest selectivity, a protecting group strategy can be employed. This involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), followed by acylation of the free amine, and subsequent deprotection.[1][3] This multi-step approach, while longer, often provides the cleanest product.

  • In Situ Mono-protonation: Reacting 2-methylpiperazine with one equivalent of a strong acid (like HCl) to form the mono-salt can deactivate one nitrogen towards acylation, thereby promoting mono-acylation at the free-base nitrogen.

Q2: I'm observing unreacted 2-methylpiperazine in my crude product despite allowing the reaction to run for an extended period. What could be the issue?

The presence of unreacted starting material, even after a prolonged reaction time, typically points to issues with reaction conditions, reagent quality, or the nature of the acylating agent.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Acylating Agent The acylating agent may have been consumed by side reactions (e.g., hydrolysis) or was not added in a sufficient molar ratio.Ensure accurate stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
Poor Reagent Quality The acylating agent (e.g., propanoyl chloride) may have degraded due to improper storage, leading to lower reactivity.Use a fresh or newly opened bottle of the acylating agent. Verify its purity if possible.
Inadequate Base If using an acid scavenger (like triethylamine), an insufficient amount will not effectively neutralize the acid byproduct (e.g., HCl), leading to the protonation and deactivation of the starting piperazine.Use at least one equivalent of a suitable base, and consider a slight excess to ensure the reaction medium remains basic.
Low Reaction Temperature While low temperatures are used to control selectivity, they can also slow down the reaction rate.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider allowing it to slowly warm to room temperature.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low purity issues in the synthesis of 1-(2-Methylpiperazin-1-yl)propan-1-one.

G start Low Purity of 1-(2-Methylpiperazin-1-yl)propan-1-one impurity_id Identify Impurity Profile (LC-MS, NMR, GC-MS) start->impurity_id diacylated Major Impurity: Di-acylated Byproduct impurity_id->diacylated  Profile Shows  Di-acylation unreacted_sm Major Impurity: Unreacted 2-Methylpiperazine impurity_id->unreacted_sm  Profile Shows  Starting Material other_impurity Other/Unknown Impurities impurity_id->other_impurity  Profile Shows  Other Peaks slow_addition Implement Slow, Controlled Addition of Acylating Agent diacylated->slow_addition excess_piperazine Increase Molar Excess of 2-Methylpiperazine diacylated->excess_piperazine protecting_group Consider Protecting Group Strategy diacylated->protecting_group check_reagents Verify Reagent Quality and Stoichiometry unreacted_sm->check_reagents optimize_conditions Optimize Reaction Conditions (Base, Temp.) unreacted_sm->optimize_conditions analyze_starting_material Analyze Purity of Starting Materials and Solvents other_impurity->analyze_starting_material workup_protocol Review and Optimize Work-up and Extraction Protocols other_impurity->workup_protocol purification Refine Purification Method (Chromatography, Recrystallization) slow_addition->purification excess_piperazine->purification protecting_group->purification check_reagents->purification optimize_conditions->purification analyze_starting_material->purification workup_protocol->purification

Caption: Troubleshooting workflow for low purity.

Experimental Protocols

Protocol 1: Optimized Mono-acylation via Stoichiometric Control

This protocol aims to maximize the yield of the mono-acylated product by controlling the stoichiometry and addition rate.

Materials:

  • 2-Methylpiperazine

  • Propanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-methylpiperazine (3.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve propanoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the propanoyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of 1-(2-Methylpiperazin-1-yl)propan-1-one from common impurities.[4]

Materials:

  • Crude 1-(2-Methylpiperazin-1-yl)propan-1-one

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hexanes or Heptane

  • Ethyl Acetate (EtOAc)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 DCM:MeOH).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM or a Hexane/EtOAc mixture) and gradually increase the polarity by adding methanol or ethanol. A typical gradient might be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(2-Methylpiperazin-1-yl)propan-1-one.

Q3: My NMR spectrum shows broad peaks. Is this a sign of impurity?

Broad peaks in an NMR spectrum can indicate several things, not always related to chemical impurity.

  • Amine Exchange: The N-H proton of the secondary amine in the piperazine ring can undergo chemical exchange with trace amounts of acid or water, leading to peak broadening. This is a common phenomenon for amines. Running the NMR in D2O or adding a drop of D2O to the NMR tube can sometimes sharpen the other peaks by exchanging the N-H proton for deuterium.

  • Conformational Dynamics: The piperazine ring can exist in multiple chair conformations that may be in slow exchange on the NMR timescale, which can lead to broadened signals.

  • Viscosity: A highly concentrated sample can be viscous, leading to broader peaks. Diluting the sample may help.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. While less common, this can be an issue if the product has been in contact with certain metal reagents or catalysts.

If after considering these points, you still suspect an impurity, further analysis by LC-MS is recommended to correlate the NMR data with the mass of potential contaminants.

Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended for a comprehensive assessment of purity.

Technique Purpose Typical Observations
LC-MS To determine the number of components in the sample and their molecular weights.A single major peak with the correct mass-to-charge ratio indicates high purity. Additional peaks suggest impurities.
GC-MS Suitable for volatile impurities and can provide fragmentation patterns for identification.Useful for detecting residual solvents and low molecular weight byproducts.[5]
¹H and ¹³C NMR To confirm the chemical structure and identify impurities with distinct proton or carbon signals.Integration of proton signals can be used for quantitative estimation of impurities if their structures are known.
TLC A quick and simple method to visualize the number of components in a mixture.A single spot after development indicates a relatively pure compound. Multiple spots suggest the presence of impurities.

Visualizing the Reaction Pathway

The following diagram outlines the intended reaction and the common side reaction leading to the di-acylated impurity.

Sources

Technical Support Center: Synthesis & Separation of 1-Isobutyrylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in navigating the notoriously difficult separation of 1-isobutyrylpiperazine from its starting materials.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. Every protocol provided here is designed as a self-validating system to ensure your process-scale synthesis remains robust, reproducible, and economically viable.

Mechanistic Overview: The Monoacylation Challenge

The direct monoacylation of symmetrical diamines like piperazine is a classic challenge in organic synthesis[1]. Because the first acylation only marginally reduces the nucleophilicity of the distal secondary amine, statistical mixtures of unreacted piperazine, the desired 1-isobutyrylpiperazine, and the over-reacted 1,4-diisobutyrylpiperazine are inevitable[1].

The Causality of Separation: To isolate the target molecule, we must exploit the distinct physicochemical and acid-base properties of the mixture:

  • 1,4-Diisobutyrylpiperazine (Byproduct): A neutral diamide. It lacks a basic amine and will not protonate in dilute aqueous acid.

  • Piperazine (Starting Material): A highly hydrophilic, di-basic molecule with two distinct pKa values (9.73 and 5.33)[2].

  • 1-Isobutyrylpiperazine (Product): A mono-basic secondary amine (predicted pKa ~8.37) with moderate lipophilicity[3].

By manipulating the pH of the aqueous phase, we can selectively partition the neutral byproduct into an organic solvent, leaving the protonated amines in the water. Subsequently, the massive difference in boiling points allows for the thermal separation of the product from unreacted piperazine.

Physicochemical Data for Separation Planning

Successful separation requires a precise understanding of the thermodynamic and acid-base properties of your mixture.

CompoundMolecular WeightpKa (Aqueous)Boiling PointAcid/Base Nature
Piperazine 86.14 g/mol 9.73, 5.33[2]146 °C (760 mmHg)[2]Di-basic (Hydrophilic)
1-Isobutyrylpiperazine 156.23 g/mol ~8.37[3]76–78 °C (0.15 mmHg)[3]Mono-basic (Amphiphilic)
1,4-Diisobutyrylpiperazine 226.32 g/mol N/A (Neutral)>350 °C (Estimated)Neutral (Lipophilic)

Separation & Purification Workflow

The following DOT diagram maps the logical flow of the pH-dependent phase partitioning and subsequent thermal separation required to isolate pure 1-isobutyrylpiperazine.

G Start Crude Reaction Mixture (Piperazine, Mono-acyl, Di-acyl) AcidExt Acidic Extraction (pH < 3, DCM/H2O) Start->AcidExt Org1 Organic Phase 1,4-Diisobutyrylpiperazine (Neutral Byproduct) AcidExt->Org1 Partitions to Organic Aq1 Aqueous Phase Piperazine-H+ & 1-Isobutyrylpiperazine-H+ (Protonated Amines) AcidExt->Aq1 Partitions to Aqueous BaseExt Basification & Extraction (pH > 12, DCM/H2O) Aq1->BaseExt Aq2 Aqueous Phase Inorganic Salts (Waste) BaseExt->Aq2 Remains in Aqueous Org2 Organic Phase Piperazine & 1-Isobutyrylpiperazine (Free Bases) BaseExt->Org2 Extracts to Organic Distill Fractional Vacuum Distillation (0.15 mmHg) Org2->Distill Evaporate Solvent Dist1 Low-Boiling Fraction Piperazine (Recycle) Distill->Dist1 Distills First Dist2 High-Boiling Fraction 1-Isobutyrylpiperazine (Pure Product) Distill->Dist2 Distills Second (~76°C)

Workflow for the isolation of 1-isobutyrylpiperazine utilizing pH-dependent phase partitioning.

Self-Validating Protocol: Synthesis & Isolation

This protocol is engineered with built-in validation checkpoints to ensure you do not proceed to the next step with a compromised mixture.

Phase 1: Statistically Biased Reaction
  • Setup: Dissolve 5.0 equivalents of piperazine in dichloromethane (DCM). Cool to 0 °C.

    • Causality: A 5-fold excess statistically minimizes the probability of the mono-acylated product encountering unreacted isobutyryl chloride, drastically reducing di-acylation[1].

  • Addition: Add 1.0 equivalent of isobutyryl chloride dropwise over 2 hours.

  • Validation Checkpoint 1: The solution should form a fine white suspension (piperazine hydrochloride salt). If a thick, unstirrable paste forms, your solvent volume is insufficient, which will cause localized heating and increase di-acylation.

Phase 2: Acidic Workup (Byproduct Removal)
  • Quench & Acidify: Add water to the reaction mixture. Slowly add 2M HCl while stirring vigorously until the aqueous layer reaches pH < 3.

  • Phase Separation: Separate the layers. Extract the aqueous layer once more with fresh DCM.

  • Validation Checkpoint 2: Spot the organic layer on a TLC plate (visualize with KMnO4). You should only see the high-Rf di-acylated byproduct. Check the aqueous layer with pH paper; it must be < 3 to ensure the mono-acylated product (pKa ~8.37) is fully protonated and retained in the water[3].

Phase 3: Basification & Recovery
  • Basify: Cool the aqueous layer to 0 °C. Slowly add 6M NaOH until the pH is > 12.

  • Extraction: Extract the highly basic aqueous layer 3–4 times with DCM or Chloroform.

  • Validation Checkpoint 3: Verify the aqueous layer pH is > 12. Piperazine has a pKa of 9.73[2]; if the pH is below 11.5, a significant portion of piperazine will remain protonated and lost in the aqueous waste.

  • Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

Phase 4: Fractional Vacuum Distillation
  • Setup: Transfer the crude oil (containing piperazine and 1-isobutyrylpiperazine) to a short-path vacuum distillation apparatus.

  • First Fraction (Piperazine): Apply moderate vacuum. Piperazine will sublime/distill first (146 °C at atmospheric pressure, significantly lower under vacuum)[2].

  • Second Fraction (Product): Increase vacuum to ~0.15 mmHg. Collect the fraction boiling at 76–78 °C[3].

  • Validation Checkpoint 4: Monitor the vapor temperature. A distinct plateau followed by a sharp temperature rise confirms the transition between the removal of piperazine and the distillation of the pure target product.

Troubleshooting & FAQs

Q: I am trying to separate the mono-acylated product from piperazine using silica gel column chromatography, but I am getting terrible streaking and co-elution. Why? A: Piperazine is highly polar and di-basic. It interacts strongly with the acidic silanol groups on standard silica gel, causing severe streaking. While adding triethylamine (Et3N) or using amine-functionalized silica can mitigate this analytically, it is economically unviable for process scale. Distillation exploits the massive >200 °C difference in their standard boiling points and is the preferred, solvent-free method.

Q: During vacuum distillation, unreacted piperazine is subliming and clogging my condenser. How do I prevent this? A: Piperazine is notorious for subliming and forming solid blockages in distillation pathways. To prevent this, use a heated condenser (circulate warm water at ~50 °C instead of chilled water) during the early stages of distillation. This keeps the piperazine in a liquid state until it reaches the receiving flask. Once the piperazine is removed, switch back to ambient water cooling for the product fraction.

Q: I want to avoid distillation entirely. Is there a selective salt-precipitation method? A: Yes, but it requires optimization. You can exploit the fact that piperazine forms a highly insoluble dihydrochloride salt in ethanol, whereas 1-isobutyrylpiperazine hydrochloride is significantly more soluble in alcohols[3]. By dissolving your crude free-base mixture in absolute ethanol and carefully titrating with ethanolic HCl, you can selectively precipitate piperazine dihydrochloride. Filter the solid, and concentrate the filtrate to recover your enriched mono-acylated product.

Q: Why is my yield of 1-isobutyrylpiperazine so low, even with a 5-fold excess of piperazine? A: Check your addition rate and mixing efficiency. If isobutyryl chloride is added too quickly, localized high concentrations of the electrophile occur before it can disperse. This allows the newly formed 1-isobutyrylpiperazine (which is immediately adjacent to the electrophile) to react a second time, bypassing the statistical protection of the bulk piperazine excess. Ensure vigorous mechanical stirring and dropwise addition via a syringe pump.

References

  • Biosynce. "2-Methyl-1-(piperazin-1-yl)propan-1-one CAS 71260-16-7". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsxHlk7SDjYDyzWCIAEuQuxdQf6dc230EjHi_K-2IVsy2Uo6U7iwDGrWBSx5YOIX3eiW_nyDobevueQvz9ADBVUYvpqFOT-NaU5Ld5fsvuZl_gqrXYsW_qS6ixJoUu-X2Qv27mxZWCZc8TLmc92qpqQPfvWZyeO3OyWnPlyU2HDi4yHHN0b1_QzN99PUcbOqvJNjvO8FChym0rB2DJqmUNFoS9-CEpWy69mA8=]
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcQEVpasTZy9lR3Z8aR7KLy5-qLnSI6yux9nNa937wnsGs0Q9tcvZmZvcX_oB5wTn4tRblxKg63EP-FZCw6O3vPQgO8EuyuuVfob7QjDbm6QAjJU5BGPzBzDc30AhiqB89wRux3wvCc9rkOj5hIoQ=]
  • Dörwald, F. Z. "Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfcaqi2JT5v7u0189O7OsAIc0kra-IdBE_jGEWreY5-pntwy7vSL7EyT5BzfYOUnOmDaS_0_7s_bzjzRv3arXMfQGiiZpEnY7SpzJQjbkqcuXJEfJv8h9XBbioQiYxxvCz0dk5tQNNo5iq0yZNjSbzDEovEg==]

Sources

Technical Support Center: Minimizing Side Reactions in Piperazine Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis of piperazine amides. The content is structured in a question-and-answer format to directly address specific experimental challenges, providing not only procedural solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in piperazine amide synthesis, and why does it occur?

The primary and most frequent challenge is controlling the selectivity between the desired mono-acylated piperazine and the over-acylated di-acylated byproduct.[1] Piperazine is a symmetrical diamine, meaning it has two equally reactive secondary amine groups.[1] This inherent symmetry makes it susceptible to reacting with two molecules of the acylating agent, leading to a mixture of products that complicates purification and reduces the yield of the target compound.[1][2]

Q2: My reaction is producing a significant amount of the di-acylated byproduct. What are the most effective strategies to favor mono-acylation?

There are several robust strategies to enhance the selectivity for mono-acylation. The choice of method often depends on the scale of the reaction, the nature of the substrates, and the desired purity of the final product.

  • Protecting Group Strategy: This is a highly reliable, multi-step approach that involves chemically "blocking" one of the piperazine nitrogens with a removable protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[1][3][4] The synthesis proceeds by acylating the remaining free amine, followed by the removal of the protecting group.[1]

  • Stoichiometric Control: Using a significant excess of piperazine (e.g., 3-5 equivalents or more) relative to the acylating agent statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over a second acylation of the mono-substituted product.[1]

  • In Situ Mono-protonation: This one-pot method involves reacting piperazine with one equivalent of an acid to form a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, thereby directing the acylation to the free, non-protonated nitrogen.[1][5]

  • Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can significantly improve the selectivity for mono-acylation.[1][3][6]

Q3: I am observing a byproduct with a mass corresponding to the cyclized dipeptide. What is this, and how can I prevent it?

This byproduct is likely a 2,5-diketopiperazine (DKP).[7] DKP formation is a well-known side reaction in peptide synthesis and can occur during piperazine amide synthesis, especially when the acylating agent is an N-protected amino acid.[8][9]

The mechanism typically involves the intramolecular attack of the terminal amine of a dipeptide intermediate on the ester or activated carboxyl group, leading to the formation of a stable six-membered ring and truncation of the desired product.[8] This is particularly prevalent under basic conditions used for deprotection steps in solid-phase peptide synthesis (SPPS).[8]

Strategies to Minimize DKP Formation:

  • Choice of Coupling Reagents: Utilizing coupling reagents known for low epimerization risk, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), can be beneficial.[10]

  • Temperature Control: Conducting the coupling reaction at lower temperatures can suppress the rate of DKP formation.[11]

  • Rapid Coupling: Employing reaction conditions that promote fast amide bond formation can outcompete the intramolecular cyclization. Microwave-assisted organic synthesis (MAOS) can be particularly effective in reducing reaction times and minimizing side product formation.[3]

Q4: My chiral starting material is epimerizing during the coupling reaction. What factors contribute to this, and how can it be mitigated?

Epimerization, the change in configuration at a single stereocenter, is a significant concern when coupling chiral carboxylic acids, especially α-amino acids.[12][13] The rate of epimerization is influenced by several factors:

  • Coupling Reagent: Some coupling reagents, like carbodiimides (e.g., DCC, EDC), can be more prone to causing epimerization than others, particularly uronium-based reagents like HATU and HBTU.[12][14][15] The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help to suppress racemization.[15][16]

  • Solvent: Polar solvents can sometimes increase the rate of epimerization for certain amino acids.[12]

  • Base: The choice and amount of base used can significantly impact epimerization. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, but their basicity can promote racemization. Using a milder base or precise stoichiometric control is crucial.[15]

  • Temperature: Higher reaction temperatures generally increase the rate of epimerization.[14]

Mitigation Strategies:

  • Select Appropriate Coupling Reagents: Opt for coupling reagents known for low racemization, such as COMU, TBTU, or DEPBT.[10][17]

  • Optimize Reaction Conditions: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature) and minimize the reaction time.[14]

  • Careful Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA in the minimum effective amount.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of di-acylated byproduct 1. Incorrect stoichiometry. 2. Rapid addition of the acylating agent. 3. High reaction temperature.1. Increase the molar excess of piperazine to the acylating agent (3-5 equivalents or more).[1] 2. Add the acylating agent dropwise and slowly to the piperazine solution.[1] 3. Perform the reaction at a lower temperature (e.g., 0 °C).
Low yield of mono-acylated product 1. Incomplete reaction. 2. Poor nucleophilicity of piperazine. 3. Inefficient coupling reagent.1. Monitor reaction progress by TLC or LC-MS and consider extending the reaction time. 2. If using the mono-protonation method, ensure the solvent (e.g., methanol, acetic acid) is appropriate.[1][5] 3. Switch to a more potent coupling reagent like HATU or TBTU.[10][15]
Formation of diketopiperazine (DKP) 1. Intramolecular cyclization of an amino acid-piperazine intermediate. 2. Basic reaction conditions during deprotection.1. Use coupling reagents that promote rapid amide bond formation. 2. If applicable, consider alternative deprotection strategies that are less basic.
Epimerization of chiral centers 1. Use of a racemization-prone coupling reagent. 2. Excess base or inappropriate base selection. 3. Elevated reaction temperature.1. Employ a coupling reagent with a low risk of racemization (e.g., COMU, DEPBT).[10] 2. Use a hindered, non-nucleophilic base like DIPEA and control the stoichiometry carefully. 3. Maintain a low reaction temperature throughout the addition and stirring.[12]
Difficulty in purifying the product 1. Presence of unreacted piperazine. 2. Water-soluble byproducts from coupling reagents (e.g., EDC urea). 3. Similar polarity of product and byproducts.1. Unreacted piperazine can often be removed by an acidic wash during workup. 2. Perform an aqueous workup to remove water-soluble impurities.[18] 3. Consider alternative purification techniques such as ion-exchange chromatography or crystallization.[19][20]

Experimental Protocols

Protocol 1: Selective Mono-acylation via N-Boc Protection

This method offers high selectivity for the mono-acylated product.[1][4]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.[1]

  • Stir the reaction mixture for 20-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.[1]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM or acetonitrile).[1]

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acyl chloride, 1.0 equivalent) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.[1]

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[1]

Protocol 2: Mono-acylation via In Situ Mono-protonation with CDI

This one-pot procedure is an efficient alternative to the protecting group strategy.[21]

Step 1: Preparation of the Acyl Imidazole Intermediate

  • In a reaction flask, combine the carboxylic acid (0.01 mol) and 1,1'-Carbonyldiimidazole (CDI) (0.012 mol).[21]

  • Allow the mixture to react at room temperature for approximately 5 minutes until a liquid acyl imidazole intermediate is formed.[21]

Step 2: Preparation of the Piperazine Mono-salt Solution

  • In a separate flask, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL) to create a solution of the piperazin-1-ium cation.[21]

Step 3: Acylation Reaction

  • Add a brine solution to the piperazine mono-salt solution.

  • Add this brine solution containing the piperazine mono-salt to the flask with the activated acyl imidazole.[21]

  • Stir the reaction mixture vigorously for 30 minutes at room temperature.[21]

Step 4: Workup and Purification

  • Wash the aqueous layer with ethyl acetate to remove any di-acylated byproduct.[21]

  • Make the aqueous layer basic by adding a saturated solution of NaOH.[21]

  • Extract the aqueous layer multiple times with ethyl acetate.[21]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to obtain the mono-acylated product.

Visualizations

Piperazine_Acylation cluster_main Piperazine Amide Synthesis Pathways Piperazine Piperazine MonoAcyl Mono-acylated Piperazine (Desired Product) Piperazine->MonoAcyl 1st Acylation AcylatingAgent R-CO-X (Acylating Agent) AcylatingAgent->MonoAcyl DiAcyl Di-acylated Piperazine (Byproduct) AcylatingAgent->DiAcyl MonoAcyl->DiAcyl 2nd Acylation (Side Reaction)

Caption: Reaction pathways in piperazine acylation.

Troubleshooting_Logic Start Problem Encountered DiAcylation High Di-acylation? Start->DiAcylation LowYield Low Yield? Start->LowYield Epimerization Epimerization? Start->Epimerization Sol_Stoichiometry Adjust Stoichiometry (Excess Piperazine) DiAcylation->Sol_Stoichiometry Yes Sol_FlowRate Slow Addition of Acylating Agent DiAcylation->Sol_FlowRate Yes Sol_ProtectingGroup Use Protecting Group Strategy DiAcylation->Sol_ProtectingGroup Yes Sol_Reagent Change Coupling Reagent LowYield->Sol_Reagent Yes Sol_TimeTemp Increase Reaction Time/Temperature LowYield->Sol_TimeTemp Yes Epimerization->Sol_Reagent Yes Sol_LowTemp Lower Reaction Temperature Epimerization->Sol_LowTemp Yes Sol_Base Optimize Base Choice/Amount Epimerization->Sol_Base Yes

Caption: Troubleshooting decision tree for piperazine amide synthesis.

References

Sources

Technical Support Center: Crystallization Strategies for Piperazine Derivative Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of piperazine derivative salts. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causal relationships in crystallization, empowering you to troubleshoot effectively and develop robust, reproducible processes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing successful crystallization experiments for piperazine derivatives.

Q1: Why is converting a piperazine derivative to a salt form a critical first step?

Converting a basic piperazine derivative to a salt is a widely employed and highly effective strategy in pharmaceutical development.[1] The primary motivation is to modulate the physicochemical properties of the active pharmaceutical ingredient (API). Key benefits include:

  • Enhanced Aqueous Solubility: Piperazine free bases, especially those with significant organic substitution, can exhibit poor water solubility. Salt formation introduces an ionic character, which can dramatically improve solubility and dissolution rates, often leading to better bioavailability.[1][2]

  • Improved Stability: Salt forms can exhibit greater physical and chemical stability compared to the free base. This includes protection against degradation from moisture or light and can prevent the formation of less stable polymorphic forms.[2]

  • Consistent Crystalline Form: Salts often have a higher propensity to form stable, well-defined crystals, which is essential for consistent manufacturing, purification, and formulation.[3]

Q2: How do I select the right counter-ion (acid) for my piperazine derivative?

The choice of the acidic counter-ion is a critical decision that significantly impacts the final properties of the salt.[4] A salt screening study is the standard approach to identify the optimal counter-ion.[1] Key considerations include:

  • pKa Difference: A general guideline is that the difference in pKa between the base (your piperazine derivative) and the acid (the counter-ion) should be greater than 3 units to ensure robust salt formation over co-crystal formation.[5]

  • Desired Properties: Consider the end goal. Are you aiming for maximum aqueous solubility, thermal stability, or a non-hygroscopic form? Different counter-ions will confer different properties. For example, hydrochloride salts are common, but tartrate salts have been reported to be non-hygroscopic.[2]

  • Pharmaceutical Acceptability: The counter-ion must be non-toxic and approved for pharmaceutical use. Common choices include hydrochloride, sulfate, mesylate, maleate, and tartrate.[1]

Q3: What are the best starting solvents for crystallization experiments?

Solvent selection is paramount. An ideal crystallization solvent should dissolve the piperazine salt moderately at high temperatures and poorly at low temperatures. This differential solubility drives the crystallization process upon cooling.

  • Common Solvents: Alcohols (isopropanol, ethanol), ketones (acetone), and water are excellent starting points for screening.[1][6] Often, a mixture of solvents is required.

  • Anti-Solvent Strategy: An anti-solvent is a solvent in which the salt is poorly soluble. Adding an anti-solvent to a solution of the salt can induce crystallization. For example, if your salt is dissolved in methanol, adding a less polar solvent like ethyl acetate can cause the salt to precipitate.

  • Solubility Testing: Before attempting a large-scale crystallization, perform small-scale solubility tests across a range of solvents to identify promising candidates. The goal is to find a system where you can achieve supersaturation in a controlled manner.

Q4: What is the difference between a salt and a co-crystal, and why does it matter?

The distinction lies in the location of the proton (H+).

  • Salt: In a salt, a proton is transferred from the acid to the base (the piperazine nitrogen). This results in two ionized species held together by an ionic bond (e.g., Piperazine-H⁺ Cl⁻).

  • Co-crystal: In a co-crystal, the API and a "co-former" are present in a neutral state within the crystal lattice, held together by non-ionic interactions like hydrogen bonds.[7]

This distinction is critical for regulatory and intellectual property reasons. Furthermore, salts and co-crystals of the same API can have vastly different physicochemical properties, including melting point, solubility, and stability.[8]

Troubleshooting Guide: Common Crystallization Issues

This section is designed to address specific experimental challenges in a direct question-and-answer format.

Problem: My piperazine salt is "oiling out" and forming a viscous liquid instead of crystals.

Causality & Solution: "Oiling out" occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase rather than nucleating and growing into an ordered crystalline lattice. The system is kinetically trapped in this metastable liquid state.

Solutions to try:

  • Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly. Slow down the cooling rate significantly to give the molecules time to orient themselves into a crystal lattice.

  • Lower Initial Concentration: Start with a more dilute solution. While this may reduce yield, it will lower the supersaturation level and favor crystal growth over liquid-liquid phase separation.

  • Use a Slurry Method: If cooling crystallization fails, the slurry method is an excellent alternative. Suspend the amorphous solid or "oil" in a solvent where it is only sparingly soluble. Agitate the slurry for an extended period (24-72 hours).[1][5] This allows the system to slowly equilibrate and transform into the most stable, crystalline form.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material, add a single seed crystal to the supersaturated solution. This provides a template for crystal growth, bypassing the difficult nucleation step.

Problem: I'm observing multiple crystal forms (polymorphism). How do I control which form I get?

Causality & Solution: Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure.[9][10] These different forms can have different properties (solubility, stability, etc.). Controlling polymorphism is about controlling the nucleation and growth kinetics.

Solutions to try:

  • Solvent Choice: The solvent from which a salt is crystallized can have a profound impact on the resulting polymorphic form. Experiment with solvents of different polarities and hydrogen bonding capabilities.

  • Controlled Seeding: This is the most robust method for obtaining a specific polymorph. Create a supersaturated solution under conditions where spontaneous nucleation is unlikely, then add seed crystals of your desired polymorph. This directs the crystallization process to produce only that form.

  • Temperature Control: The temperature at which crystallization occurs can dictate the outcome. Some polymorphs are stable at higher temperatures, while others are favored at lower temperatures. A systematic study of crystallization temperature is recommended.

  • Slurry Equilibration: Slurrying a mixture of polymorphs in a suitable solvent over time will generally result in the conversion of the less stable forms (metastable) to the most stable polymorph.

Problem: My crystallization yield is very low.

Causality & Solution: A low yield indicates that a significant amount of your product remains dissolved in the solvent (the mother liquor) after the crystallization process.[3]

Solutions to try:

  • Optimize the Solvent System: Your product may be too soluble in the chosen solvent. Try a solvent in which the product has lower solubility, or introduce an anti-solvent to the mother liquor to precipitate more product.[3]

  • Lower the Final Temperature: The solubility of the salt decreases as the temperature is lowered. Cooling the crystallization mixture in an ice bath or refrigerator can significantly increase the yield of precipitated solid.[3]

  • Ensure Complete Salt Formation: Verify that you have added a stoichiometric amount of the acid.[3] Checking the pH of the solution can help confirm that the acid-base reaction has gone to completion.[3]

  • Reduce the Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in the solution upon cooling, thereby reducing the isolated yield.[3]

Data Presentation

Table 1: Common Pharmaceutically Acceptable Counter-Ions

Counter-Ion Acid Name Common Use/Properties
Chloride Hydrochloric Acid Very common, often increases solubility.
Sulfate Sulfuric Acid Can form stable salts, may affect hygroscopicity.
Mesylate Methanesulfonic Acid Good for forming stable, crystalline salts.
Maleate Maleic Acid Often used to improve solubility and stability.
Tartrate Tartaric Acid Can result in non-hygroscopic salts.[2]

| Citrate | Citric Acid | Can form stable hydrates.[2][11] |

Workflow Visualization

The following diagram illustrates a decision-making workflow for troubleshooting the common issue of a piperazine salt "oiling out" during crystallization.

G start Problem: Piperazine salt is 'oiling out' check_cooling Was cooling rate rapid? start->check_cooling slow_cooling Action: Decrease cooling rate. Use a programmable bath or dewar. check_cooling->slow_cooling Yes check_concentration Is the initial concentration high? check_cooling->check_concentration No success Result: Crystalline Solid Obtained slow_cooling->success reduce_concentration Action: Reduce concentration. Add more solvent before heating. check_concentration->reduce_concentration Yes check_solvent Is the solvent system optimal? check_concentration->check_solvent No reduce_concentration->success add_antisolvent Action: Add an anti-solvent dropwise at elevated temperature to induce nucleation. check_solvent->add_antisolvent No slurry_method Advanced Strategy: Use the Slurry Method. Equilibrate oil in a non-solvent. check_solvent->slurry_method Yes, but still fails seed_crystal Advanced Strategy: Introduce a seed crystal to the supersaturated solution. check_solvent->seed_crystal Yes, but still fails add_antisolvent->success slurry_method->success seed_crystal->success

Caption: Troubleshooting workflow for "oiling out" phenomena.

Experimental Protocols

Protocol 1: General Salt Screening via Slurry Method

This protocol is effective for identifying potential salt forms, especially when the free base has poor solubility.[1]

  • Preparation: In separate 2 mL vials, place a known amount of the piperazine derivative free base (e.g., 20 mg).

  • Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethanol, acetone) in a volume that is insufficient to fully dissolve the free base (e.g., 1 mL).

  • Acid Addition: Add a stoichiometric equivalent (1:1 molar ratio) of a selected pharmaceutically acceptable acid to each vial.

  • Equilibration: Seal the vials and place them on a plate shaker or magnetic stirrer at a constant temperature (e.g., 25°C). Allow the slurries to stir for 24-72 hours to ensure equilibrium is reached.[1]

  • Isolation: Isolate the resulting solids by centrifugation or filtration.

  • Analysis: Wash the isolated solids with a small amount of the respective solvent and dry under vacuum.

  • Characterization: Analyze the solids using techniques like X-ray Powder Diffraction (XRPD) to determine if a new crystalline form has been created. Further analysis by Differential Scanning Calorimetry (DSC) can confirm the salt's thermal properties.[1]

Protocol 2: Cooling Crystallization with Seeding for Polymorph Control

This protocol is designed to selectively crystallize a desired polymorphic form when seed crystals are available.

  • Solution Preparation: In a jacketed reactor vessel, dissolve the crude piperazine salt in the minimum amount of a suitable solvent at an elevated temperature (e.g., 60°C).

  • Filtration: Perform a hot filtration of the solution through a pre-warmed filter to remove any insoluble impurities.

  • Controlled Cooling: Slowly cool the solution to a temperature where it is just slightly supersaturated (e.g., 55°C). This temperature should be determined in preliminary experiments and must be above the temperature where spontaneous nucleation occurs.

  • Seeding: Add a small quantity (typically 0.1-1% by weight) of high-purity seed crystals of the desired polymorph to the solution.

  • Maturation: Hold the solution at this temperature for a period (e.g., 1-2 hours) to allow the seed crystals to establish themselves and begin to grow.

  • Slow Cooling: Program the crystallizer to cool slowly to a final temperature (e.g., 5°C) over several hours. A linear cooling rate of 5-10°C per hour is a good starting point.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirmation: Use XRPD to confirm that the isolated product is the desired polymorphic form.

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (URL: )
  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC. (URL: [Link])

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchGate. (URL: [Link])

  • The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid - PMC. (URL: [Link])

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - IUCr Journals. (URL: [Link])

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (URL: )
  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - Frontiers. (URL: [Link])

  • US2919275A - Purification of piperazine - Google P
  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC. (URL: [Link])

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. (URL: [Link])

  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) | Request PDF - ResearchGate. (URL: [Link])

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (URL: [Link])

  • Composition and concentration of the counterion salts in the 96 wells of the organic cation crystallization screen. - ResearchGate. (URL: [Link])

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and ... - PMC. (URL: [Link])

  • Solid liquid solubility of piperazine - SINTEF. (URL: [Link])

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC. (URL: [Link])

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC. (URL: [Link])

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives | Request PDF - ResearchGate. (URL: [Link])

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing). (URL: [Link])

  • Piperazine as counter ion for insulin-enhancing anions [VO2(dipic-OH)]−: Synthesis, characterization and X-ray crystal structure | Request PDF - ResearchGate. (URL: [Link])

  • Piperazine - Wikipedia. (URL: [Link])

  • The Role of Counter-Ions in Peptides—An Overview - MDPI. (URL: [Link])

  • Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC. (URL: [Link])

  • Effect of counterion on the phase behaviour during lyophilization of indomethacin salt forms. (URL: [Link])

Sources

Technical Support Center: Stability of 1-(2-Methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 1-(2-Methylpiperazin-1-yl)propan-1-one under various storage and experimental conditions.

Introduction

1-(2-Methylpiperazin-1-yl)propan-1-one is a piperazine derivative of interest in pharmaceutical research and development. Ensuring the chemical stability of this compound throughout its lifecycle—from storage to experimental use—is paramount for obtaining reliable and reproducible results. This guide addresses common questions and challenges related to its stability, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(2-Methylpiperazin-1-yl)propan-1-one?

A1: To ensure long-term stability, 1-(2-Methylpiperazin-1-yl)propan-1-one should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption, as piperazine derivatives can be hygroscopic.[2] For optimal preservation of integrity, storage at 2-8°C is recommended, particularly for long-term use.[3] It is also crucial to protect the compound from light.[2]

Q2: I've observed a change in the color/physical appearance of my stored compound. What could be the cause?

A2: A change in physical appearance, such as discoloration or clumping, often indicates chemical degradation. This can be triggered by exposure to light, moisture, elevated temperatures, or incompatible substances.[1][4] It is advisable to perform an analytical assessment (e.g., by HPLC) to determine the purity of the compound before further use.

Q3: My experimental results are inconsistent. Could this be related to the stability of 1-(2-Methylpiperazin-1-yl)propan-1-one?

A3: Yes, inconsistent experimental outcomes can be a direct consequence of compound degradation.[5] If the compound has degraded, its effective concentration in your assays will be lower than expected, leading to variability in results. It is recommended to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C) in single-use aliquots to minimize freeze-thaw cycles.[5]

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of 1-(2-Methylpiperazin-1-yl)propan-1-one, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis. The amide bond is susceptible to hydrolysis under acidic or basic conditions. The piperazine ring itself can undergo oxidation.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Assays Compound degradation due to improper storage or handling.Verify storage conditions (temperature, light, and moisture protection). Use a freshly opened container or a newly synthesized batch. Qualify the purity of the compound using a stability-indicating analytical method.
Appearance of Unknown Peaks in Chromatograms Formation of degradation products.Perform forced degradation studies to intentionally generate and identify potential degradants. Utilize LC-MS to obtain mass information of the unknown peaks for structural elucidation.[5]
Poor Peak Shape (Tailing) in HPLC Analysis Interaction of the basic piperazine moiety with residual silanols on the HPLC column.Use a base-deactivated column. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Optimize the mobile phase pH.[5]
Precipitation of Compound in Aqueous Buffers Poor solubility or pH-dependent solubility.Determine the pKa of the compound to understand its ionization state at different pH values. Adjust the buffer pH to enhance solubility. Consider the use of co-solvents if compatible with the experimental system.

Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)[3]To slow down the rate of potential thermal degradation.[7]
Light Protect from light (Store in an amber vial or in the dark)[2]To prevent photodegradation.[2]
Moisture Store in a tightly sealed container in a dry environment.[1][4]To prevent hydrolysis and physical changes due to hygroscopicity.[2]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).To minimize oxidative degradation.[2]
Incompatible Materials Store away from strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][4]To avoid chemical reactions that can lead to degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11]

Objective: To investigate the stability of 1-(2-Methylpiperazin-1-yl)propan-1-one under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13][14] A dark control should be maintained under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method, preferably with PDA and MS detectors.[5]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[5]

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry.

Optimization: If co-elution is observed, adjust the mobile phase pH, organic modifier, gradient slope, or try a different column chemistry (e.g., Phenyl-Hexyl).[5]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 1-(2-Methylpiperazin-1-yl)propan-1-one hydrolysis_prod 2-Methylpiperazine + Propanoic Acid parent->hydrolysis_prod Amide bond cleavage n_oxide N-Oxide derivatives parent->n_oxide ring_opened Ring-opened products parent->ring_opened photo_degradants Various Photodegradants parent->photo_degradants UV/Vis light

Caption: Potential degradation pathways for 1-(2-Methylpiperazin-1-yl)propan-1-one.

Forced Degradation Workflow

G start Start: 1-(2-Methylpiperazin-1-yl)propan-1-one Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Analyze by Stability-Indicating HPLC-UV/MS stress->hplc data Data Analysis: - Assess Purity - Identify Degradants hplc->data report Report Stability Profile data->report

Caption: Workflow for a forced degradation study.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering, 11(6).
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Amponsah, D. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
  • PIPERAZINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • piperazine anhydrous - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • Nielsen, C. J., D'Anna, B., Karl, M., & Aursnes, M. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 346-361.
  • A Review on Analytical Methods for Piperazine Determination. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 1-5.
  • Ochedi, F., Garcia, S., & Van der Spek, M. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(2), 1-7.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of analytical toxicology, 42(2), 116–123.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Kamberi, M. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one - ChemBK. (2024). Retrieved from [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023). International Journal of Pharmaceutical Sciences and Research, 14(1), 1-13.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (2019). RSC Medicinal Chemistry, 10(11), 1785-1800.
  • RD Laboratories - Photostability. (n.d.). Retrieved from [Link]

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). Industrial & Engineering Chemistry Research.
  • Photostability and Photostabilization of Drugs and Drug Products. (2012). International Journal of Photoenergy, 2012, 1-12.
  • Photostability and Photostabilization of Drugs and Drug Products. (2012).
  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. (2023). Journal of Drug Metabolism & Toxicology.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.). Retrieved from [Link]

  • Pathway of 1,2-propanediol degradation. Under fermentative conditions,... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2025). Polymers, 17(10), 2095.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). Pharmaceuticals, 16(7), 999.
  • Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. (2021). International Journal of Environmental Research and Public Health, 18(17), 9035.

Sources

Validation & Comparative

Comparing 2-methylpiperazine vs 1-methylpiperazine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-methylpiperazine and 1-methylpiperazine , designed for medicinal chemists and process scientists.

Executive Summary

In drug design, the choice between 2-methylpiperazine (2-MP) and 1-methylpiperazine (1-MP) is rarely arbitrary; it dictates the synthetic strategy and the physicochemical profile of the final pharmacophore.

  • 1-Methylpiperazine (1-MP) is the "workhorse" solubilizing group. It offers a single reactive secondary amine (N4), making derivatization straightforward. It is achiral and typically used to modulate LogD and metabolic stability at the periphery of a molecule.

  • 2-Methylpiperazine (2-MP) is a "scaffold" builder. It introduces chirality (C2 stereocenter) and conformational restriction. Its reactivity is complex due to the presence of two secondary amines with distinct steric environments (N1 vs. N4), requiring precise regioselective control.

Physicochemical Profile

The introduction of the methyl group at C2 (2-MP) versus N1 (1-MP) fundamentally alters the basicity and steric landscape.

Property1-Methylpiperazine (1-MP)2-Methylpiperazine (2-MP)
Structure N-substituted (Tertiary/Secondary)C-substituted (Secondary/Secondary)
Chirality AchiralChiral (Available as (R), (S), or (rac))
Reactive Sites N4 (Secondary amine)N4 (Distal, less hindered)N1 (Proximal, hindered)

(approx)
~9.14 (N4)~9.57 (N4)

(approx)
~4.86 (N1)~4.43 (N1)
LogP -0.55-0.47
Boiling Point 138 °C155 °C
Primary Use Solubility tail,

nucleophile
Chiral core, conformational lock

Note on Basicity: In 1-MP, the N1-methyl group lowers the


 of the N1 nitrogen significantly compared to unsubstituted piperazine, leaving N4 as the primary basic center. In 2-MP, the C2-methyl group creates steric bulk near N1, making N4 the kinetically favored nucleophile.

Reactivity Analysis & Regioselectivity

The core differentiator is regioselectivity . 1-MP behaves like a mono-protected piperazine, whereas 2-MP requires decision-making regarding which nitrogen to functionalize.

1-Methylpiperazine: The "Plug-and-Play" Nucleophile
  • Mechanism: The N1 nitrogen is tertiary and unreactive towards acylation/alkylation under standard conditions. The N4 nitrogen is a secondary amine and acts as the sole nucleophile.

  • Common Reactions:

    
     (Nucleophilic Aromatic Substitution), Reductive Amination, Amide Coupling.
    
  • Constraint: You cannot easily functionalize N1 without quaternization (forming a salt).

2-Methylpiperazine: The Regioselectivity Challenge
  • Mechanism: Both N1 and N4 are secondary amines. However, the methyl group at C2 creates significant steric hindrance around N1.

  • The "N4-First" Rule: In the absence of directing groups or metal chelators, electrophiles (especially bulky ones like

    
     or Trityl-Cl) preferentially attack the less hindered N4  position.
    
  • Accessing N1: To functionalize N1, one must first protect N4 (e.g., with Boc), functionalize N1, and then deprotect N4.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for 2-MP compared to the linear path of 1-MP.

Reactivity cluster_1MP 1-Methylpiperazine (1-MP) cluster_2MP 2-Methylpiperazine (2-MP) Start1 1-MP (N1-Me, N4-H) Prod1 N4-Functionalized Product Start1->Prod1 Direct Reaction (SNAr / Acylation) Start2 2-MP (N1-H, N4-H, C2-Me) Decision Target? Start2->Decision N4_Path N4-Product (Major) Decision->N4_Path Direct Reaction (Sterics favor N4) N4_Prot N4-Boc Intermediate Decision->N4_Prot 1. Protect N4 (Boc2O, 0°C) N1_Func N1-Func N4-Boc N4_Prot->N1_Func 2. Functionalize N1 N1_Final N1-Product (Target) N1_Func->N1_Final 3. Deprotect N4

Caption: Comparative reaction pathways. 1-MP offers a linear path; 2-MP requires a protection strategy to access the sterically hindered N1 position.

Experimental Protocol: Regioselective Protection of 2-MP

A common error in 2-MP chemistry is obtaining a mixture of N1/N4 isomers. The following protocol ensures high selectivity for N4-Boc-2-methylpiperazine , the critical intermediate for N1 derivatization.

Protocol: Synthesis of (S)-4-N-Boc-2-methylpiperazine

Objective: Selectively protect the distal N4 nitrogen while leaving the hindered N1 nitrogen free.

Reagents:

  • (S)-2-Methylpiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 equiv) — Using slight deficit improves selectivity.
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve (S)-2-methylpiperazine (10 g, 100 mmol) in DCM (100 mL) and cool to 0 °C in an ice bath. Temperature control is critical to maximize kinetic selectivity.

  • Addition: Add

    
     (21 mL, 150 mmol).
    
  • Slow Addition: Dissolve

    
     (20.7 g, 95 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes .
    
    • Why? Slow addition keeps the concentration of electrophile low, favoring the faster reaction at the less hindered N4.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup (pH Switch):

    • Wash the organic layer with water (2 x 50 mL).

    • Critical Purification Step: Extract the organic layer with 10% Citric Acid (aq). The product (secondary amine) will protonate and move to the aqueous layer. Di-Boc byproducts (neutral) stay in DCM.

    • Wash the aqueous acidic layer with fresh DCM to remove impurities.

    • Basify the aqueous layer to pH >10 using NaOH (4M).

    • Extract the free base product back into DCM (3 x 50 mL).

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Expected Yield: 85-92% of N4-Boc isomer. Validation:


 NMR will show distinct shifts. The C2-H proton (adjacent to N1) remains shielded compared to the N4-adjacent protons.

Applications in Drug Discovery[1][2][3][4]

Solubility & Bioisosteres
  • 1-MP: Used when a basic center is needed solely for solubility (e.g., Imatinib, Clozapine derivatives). The N-methyl group prevents H-bond donation at N1, increasing lipophilicity slightly compared to free piperazine, which can aid blood-brain barrier (BBB) penetration.

  • 2-MP: Used to introduce a "chiral twist." The methyl group restricts the chair conformation, potentially locking the molecule into a bioactive conformation.

Metabolic Stability
  • 1-MP: The N-methyl group is susceptible to oxidative demethylation by CYPs (generating formaldehyde and the free piperazine).

  • 2-MP: The C-methyl group is metabolically robust. Furthermore, the steric bulk at C2 can hinder metabolic attack at the adjacent N1, potentially prolonging half-life.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1]

    
     Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link
    
  • GuideChem. (2022). How to Prepare (S)-4-N-Boc-2-methylpiperazine? GuideChem Technical Resources. Link

  • BenchChem. (2025). Application Notes and Protocols for N-Functionalization of Piperidines and Piperazines. BenchChem Technical Library. Link

  • Anbarasan, P., et al. (2018). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Molecules, 26(19). Link

Sources

A Comparative Guide to FTIR Characterization of Amide Bands in Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Amide Bands in the Analysis of Piperazine Derivatives

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous drugs with applications ranging from anthelmintics to antipsychotics.[1] When a piperazine core is functionalized with an amide group, the resulting molecule's biological activity is often intrinsically linked to the amide's structural and electronic properties. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for probing these amide functionalities.

The position, intensity, and shape of the characteristic amide absorption bands in an FTIR spectrum are exquisitely sensitive to the local chemical environment. This sensitivity allows us to deduce critical information about:

  • Conformation: The spatial arrangement of the amide group.

  • Hydrogen Bonding: Both intramolecular and intermolecular interactions.

  • Electronic Effects: The influence of substituents on the piperazine ring and the amide nitrogen.

  • Reaction Confirmation: Successful synthesis of the target amide.

This guide will focus on the three most informative amide bands in the mid-infrared region: Amide I, Amide II, and Amide III.

Theoretical Framework: Understanding the Vibrational Origins of Amide Bands

The amide group (-CONH-) gives rise to several characteristic vibrational modes. The most prominent and analytically useful are the Amide I, II, and III bands.

  • Amide I (1630-1680 cm⁻¹): This band originates primarily from the C=O stretching vibration (approximately 80%) with minor contributions from the C-N stretching and N-H bending vibrations. Its position is highly sensitive to hydrogen bonding; stronger hydrogen bonds lead to a decrease in the C=O bond order and a shift to lower wavenumbers.

  • Amide II (1510-1580 cm⁻¹): This is a mixed band arising from the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[2] The Amide II band is a hallmark of trans amides and its position is also influenced by hydrogen bonding.

  • Amide III (1200-1300 cm⁻¹): This is a complex vibrational mode resulting from a combination of C-N stretching, N-H bending, and other vibrations. While more complex to interpret than the Amide I and II bands, it can provide complementary structural information.[2]

Experimental Protocol: A Self-Validating Approach to FTIR Analysis of Piperazine Amides

The following protocol is designed to ensure the acquisition of high-quality, reproducible FTIR spectra for piperazine amide derivatives.

Materials and Instrumentation
  • Sample: Synthesized and purified piperazine amide derivative (solid or oil).

  • FTIR Spectrometer: A well-maintained FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for its minimal sample preparation and high reproducibility. Alternatively, the KBr pellet method can be used.[3]

  • Solvent (for cleaning): Isopropanol or acetone.

  • Reference Material (optional): Polystyrene film for instrument performance verification.

Step-by-Step Experimental Workflow
  • Instrument Preparation and Background Collection:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Allow the instrument to warm up for at least 30 minutes to ensure stability.

    • Collect a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any intrinsic instrument signals. The background should be a flat line at 100% transmittance.

  • Sample Application (ATR Method):

    • Clean the ATR crystal surface thoroughly with a soft, lint-free tissue soaked in isopropanol or acetone and allow it to dry completely.

    • Place a small amount of the solid or liquid piperazine amide sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹ is sufficient for most applications.

    • Number of Scans: Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Apodization: Use a standard apodization function such as Happ-Genzel.

  • Data Processing and Analysis:

    • Baseline Correction: Apply a baseline correction to the spectrum to remove any broad, underlying features.

    • Peak Picking: Identify and label the wavenumbers of the Amide I, II, and III bands, as well as other significant peaks.

    • Comparative Analysis: Overlay the spectrum of the starting materials (e.g., the parent piperazine and the acylating agent) with the product spectrum to confirm the appearance of the characteristic amide bands and the disappearance of reactant signals.

Experimental Workflow Diagram

Caption: A generalized workflow for the FTIR analysis of piperazine amide derivatives.

Comparative Analysis of Amide Bands in Piperazine Derivatives

The precise position of the amide bands provides a fingerprint of the molecular structure. The following table summarizes typical wavenumber ranges for amide bands in a selection of N-substituted piperazine amides, synthesized from various research findings.

Piperazine Derivative ClassTypical Amide I (C=O) (cm⁻¹)Typical Amide II (N-H bend/C-N stretch) (cm⁻¹)Key Structural Features & Influences
N-Benzoylpiperazines 1630 - 16501520 - 1550Conjugation of the carbonyl with the phenyl ring lowers the C=O stretching frequency. Electron-withdrawing groups on the phenyl ring can slightly increase the frequency.
N-Acetylpiperazines 1640 - 16601530 - 1560Lack of conjugation results in a higher C=O stretching frequency compared to N-benzoyl derivatives.
Piperazine-2,5-diones ~1670N/A (secondary amide)The cyclic nature and potential for strong intermolecular hydrogen bonding significantly influence the C=O frequency.
N-Alkyl Carboxamide Piperazines 1645 - 16651535 - 1565The electronic effect of the alkyl group is minimal, with the position primarily influenced by conformation and hydrogen bonding.

Note: These are typical ranges, and the exact position can vary depending on the specific substituents, solvent (if in solution), and solid-state packing effects.

Interpreting the Spectra: From Wavenumbers to Molecular Insights

The Influence of Substituents

Substituents on the piperazine ring or the N-acyl group can exert electronic and steric effects that shift the amide band frequencies.

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon will increase the C=O bond order through an inductive effect, leading to a shift to a higher wavenumber (hypsochromic or blue shift). Conversely, electron-donating groups will decrease the C=O bond order via resonance, shifting the Amide I band to a lower wavenumber (bathochromic or red shift).

  • Steric Effects: Bulky substituents can force the amide bond into a non-planar conformation, which can disrupt conjugation and lead to changes in the Amide I and II band positions.

The Role of Hydrogen Bonding

Hydrogen bonding is a dominant factor influencing amide band positions.

  • Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, piperazine amides can form intermolecular hydrogen bonds. This weakens the C=O bond, causing the Amide I band to shift to lower frequencies.

  • Intramolecular Hydrogen Bonding: If a suitable hydrogen bond donor and acceptor are present within the same molecule, an intramolecular hydrogen bond can form. This will also typically lead to a red shift in the Amide I band.

Logical Framework for Spectral Interpretation

SpectralInterpretation A Observed Amide I Band Position B Compare to Expected Range (e.g., 1630-1680 cm⁻¹) A->B C Shift to Lower Wavenumber (Red Shift) B->C Lower D Shift to Higher Wavenumber (Blue Shift) B->D Higher E Potential Causes: - Strong H-bonding - Conjugation - Electron-donating groups C->E F Potential Causes: - Weak/No H-bonding - Disrupted Conjugation - Electron-withdrawing groups D->F

Caption: A logical flowchart for interpreting shifts in the Amide I band.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of piperazine amide derivatives. By understanding the origins of the Amide I, II, and III bands and the factors that influence their positions, researchers can gain valuable insights into the structure, conformation, and intermolecular interactions of these important pharmaceutical building blocks. This guide provides a framework for the systematic and confident application of FTIR in the analysis of novel piperazine-based compounds.

References

  • Sundaraganesan, N., & Ilangovan, A. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48(6), 402-409.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Goth, A. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Parlak, C., & Alver, Ö. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark.
  • JETIR. (2019).
  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). Characteristic Infrared Bands of Monosubstituted Amides. The Journal of Chemical Physics, 24(2), 408-417.
  • RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(II)
  • Wiley Online Library. (2021). FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized piperazine polymer. Retrieved from [Link]

  • Wessig, P., & Programme, B. F. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.
  • ResearchGate. (n.d.). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

  • PMC. (2020).
  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • National Institutes of Health. (2020).

Sources

A Senior Application Scientist's Guide to the Chromatographic Comparison of Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, from antipsychotics like aripiprazole to antivirals and oncology agents.[1] Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—allow it to serve as a versatile linker, modulate basicity, and improve pharmacokinetic profiles. Consequently, the purity and characterization of piperazine-containing building blocks are of paramount importance, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth comparison of the primary chromatographic techniques used for the analysis of piperazine building blocks: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will move beyond simple protocol recitation to explain the causality behind methodological choices, grounding our discussion in authoritative standards and field-proven data.

Pillar 1: Strategic Selection of Chromatographic Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific analytical question being asked (e.g., purity, impurity profiling, chiral separation).[2] Piperazine building blocks present unique challenges, including potential low volatility, the absence of a strong UV chromophore in the parent molecule, and the frequent presence of regioisomers and enantiomers.[4][5][6]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the most common technique for the analysis of piperazine derivatives due to its broad applicability to non-volatile and thermally labile compounds.[1][7] Reversed-phase (RP) HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the standard approach.[1]

  • Expertise & Causality: The primary challenge with the basic piperazine ring is its lack of a UV chromophore, making detection with standard UV-Vis detectors difficult.[4][5] This necessitates one of two approaches:

    • Alternative Detection: Employing universal detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS) which do not require a chromophore.[4]

    • Pre-Column Derivatization: Reacting the piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a derivative that can be readily detected at higher wavelengths.[5][8] This approach significantly enhances sensitivity for trace-level analysis.

For substituted piperazines, such as N-Boc-piperazine or phenylpiperazines, direct UV detection is often feasible.[9] The separation of positional isomers (e.g., ortho-, meta-, and para-chlorophenylpiperazine) is also a critical application of HPLC, often achievable with careful method optimization on high-resolution columns.[10]

Gas Chromatography (GC): For Volatile and Semi-Volatile Analogs

GC is a powerful technique for separating volatile and semi-volatile compounds.[7] When coupled with a Mass Spectrometry (MS) detector, GC-MS provides excellent chromatographic resolution and highly specific mass spectral data for unambiguous identification.[7][11]

  • Expertise & Causality: The secondary amines in the piperazine ring can cause poor peak shape (tailing) on many GC columns. Furthermore, many piperazine derivatives are not sufficiently volatile for GC analysis without modification. Therefore, derivatization is often employed to block the active amine sites, reduce polarity, and increase volatility.[11] A common technique is perfluoroacylation using reagents like Trifluoroacetic Anhydride (TFAA).[11] It is critical to note that regioisomers of piperazine derivatives can produce very similar mass spectra, making robust chromatographic separation essential for their differentiation.[11][12][13]

Supercritical Fluid Chromatography (SFC): The Specialist in Chiral Separations

SFC has emerged as a prime method for chiral separations in the pharmaceutical industry.[14] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster separations and higher efficiency.[15]

  • Expertise & Causality: Around 80% of compounds in pharmaceutical R&D are chiral, and their enantiomers can have vastly different pharmacological effects.[14] SFC is particularly advantageous for separating the enantiomers of chiral piperazine building blocks. The technique is often faster and uses less toxic organic solvent compared to normal-phase chiral HPLC, making it a greener alternative.[15] The selection of the correct Chiral Stationary Phase (CSP) is the most critical parameter for achieving separation.[15] Polysaccharide-based CSPs are widely used and have proven effective for this class of compounds.[16][17]

Pillar 2: Comparative Data & Performance Metrics

The following table summarizes the key performance characteristics and typical applications of each technique for the analysis of piperazine building blocks.

ParameterHPLC-UVGC-MSChiral SFC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[18]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[18]Partitioning between a supercritical fluid mobile phase and a solid stationary phase.[15][18]
Analyte Suitability Non-volatile, thermally labile compounds. Broad applicability.[7]Volatile and semi-volatile compounds.[7]Chiral compounds, both polar and non-polar.[14]
Derivatization Often required for parent piperazine to enhance UV detection.[5][8]Often required to improve volatility and peak shape.[11]Generally not required for the separation itself, but can be used for detection.[15]
Common Applications Purity testing, impurity profiling, analysis of positional isomers.[5][9][10]Identification of unknowns, analysis of regioisomers, quantification in complex matrices.[12][19][20]Enantiomeric excess (e.e.) determination, preparative separation of enantiomers.[14][21]
Key Strengths Versatility, robustness, wide availability of instrumentation and columns.High separation efficiency, definitive identification with MS detection.Extremely fast separations, reduced solvent consumption, high efficiency.[15]
Limitations Parent piperazine requires derivatization or specialized detectors.Limited to thermally stable and volatile compounds. Isomers can have similar mass spectra.[6]Requires specialized high-pressure equipment.
LOD/LOQ Example 30 ppm / 90 ppm (Piperazine with NBD-Cl derivatization).[9]0.002 µg/mL / 0.008 µg/mL (TFMPP in urine).[20]Dependent on analyte and detector, but generally offers high sensitivity.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests as mandated by standards like the United States Pharmacopeia (USP) General Chapter <621> and validation principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][22][23][24]

Workflow 1: Decision Logic for Method Selection

The initial choice of methodology depends on the analyte's properties and the analytical goal.

start Start: Analyze Piperazine Building Block is_chiral Is the analyte chiral? start->is_chiral is_volatile Is the analyte volatile & thermally stable? is_chiral->is_volatile No sfc Use Chiral SFC for enantiomeric separation is_chiral->sfc Yes has_chromophore Does it have a strong UV chromophore? is_volatile->has_chromophore No gcms Use GC-MS (Consider derivatization) is_volatile->gcms Yes hplc_direct Use Direct HPLC-UV has_chromophore->hplc_direct Yes hplc_deriv Use HPLC with Derivatization or MS/ELSD/CAD has_chromophore->hplc_deriv No

Caption: Decision tree for selecting the optimal chromatographic method.

Protocol 1: HPLC-UV Analysis with Pre-Column Derivatization for Piperazine

This method is designed for the sensitive quantification of piperazine in an API sample by forming a UV-active derivative.[8]

  • Objective: To determine the trace amount of piperazine impurity in a drug substance.

  • Instrumentation & Reagents:

    • HPLC system with UV or Photodiode Array (PDA) detector.[8]

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine, 4-chloro-7-nitrobenzofuran (NBD-Cl), Borate Buffer (pH 9.0).[5][8]

  • Experimental Workflow Diagram:

    cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis prep_std 1. Prepare Piperazine Stock Solution prep_sample 2. Dissolve API Sample in Diluent prep_std->prep_sample derivatize 3. Add NBD-Cl & Buffer to Aliquots (Sample & Standard) prep_sample->derivatize heat 4. Heat to Complete Reaction derivatize->heat inject 5. Inject onto C18 Column heat->inject separate 6. Isocratic Elution inject->separate detect 7. Detect Derivative at 340 nm separate->detect quantify 8. Quantify based on Standard detect->quantify

    Caption: Workflow for HPLC analysis of piperazine with derivatization.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v). Filter through a 0.45 µm filter and degas.[8]

    • Standard Preparation: Accurately weigh ~20 mg of Piperazine standard into a 10 mL volumetric flask and dilute with a suitable diluent. Perform serial dilutions to create working standards.[8]

    • Sample Preparation: Accurately weigh the API sample and dissolve in the diluent to a known concentration.

    • Derivatization: To 1 mL of each standard and sample solution, add 1 mL of borate buffer (pH 9.0) and 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.[5] Cap tightly and heat (e.g., 60°C for 30 minutes). Cool to room temperature.

    • Chromatographic Conditions:

      • Column: C18 (250 x 4.6 mm, 5 µm)

      • Flow Rate: 1.0 mL/min[8]

      • Column Temperature: 35°C[8]

      • Injection Volume: 10 µL[8]

      • Detection Wavelength: 340 nm[8]

    • Analysis: Inject the prepared solutions and record the chromatograms.

  • Self-Validating System:

    • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor for the piperazine-NBD peak should be between 0.8 and 1.8.[25]

    • Validation Parameters (per ICH Q2(R1)): [22][24]

      • Specificity: Analyze a spiked placebo sample to ensure no interference from the API or excipients.

      • Linearity: Demonstrate linearity across a range of 30 to 350 ppm.[8]

      • Accuracy: Perform spike recovery studies on the API matrix. Recoveries should be within 90-110%.[8]

      • Precision: Repeatability (%RSD) should be < 2.0% for six preparations.[26]

Protocol 2: GC-MS Analysis of Volatile Piperazine Derivatives

This protocol is suitable for the identification and quantification of volatile or semi-volatile piperazine building blocks, such as 1-benzylpiperazine (BZP).

  • Objective: To identify and quantify BZP and related impurities in a seized material or synthesis reaction mixture.

  • Instrumentation & Reagents:

    • GC-MS system with an Electron Ionization (EI) source.

    • Capillary column (e.g., (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.50 µm).[1][26]

    • Reagents: Methanol (GC grade), Internal Standard (e.g., N-(2-Hydroxyethyl)piperazine-d4).[7]

  • Experimental Workflow Diagram:

    cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve 1. Dissolve Sample in Methanol add_is 2. Add Internal Standard (IS) dissolve->add_is filter 3. Filter through 0.45 µm Syringe Filter add_is->filter inject 4. Inject into GC Inlet filter->inject separate 5. Temperature Programmed Separation inject->separate detect 6. EI Ionization & Mass Analysis separate->detect identify 7. Identify by RT & Mass Spectrum detect->identify

    Caption: Workflow for GC-MS analysis of piperazine derivatives.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh a portion of the homogenized sample and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).[7] Add the internal standard.

    • GC-MS Conditions:

      • Column: (50%-Phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.5 µm) or similar.

      • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

      • Inlet Temperature: 250°C, Splitless mode.[1]

      • Oven Program: Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 mins.[1]

      • MS Transfer Line: 280°C[1]

      • Ion Source: 230°C, EI at 70 eV.[1]

      • Scan Range: 40-500 amu.

    • Analysis: Inject 1 µL of the prepared sample.

  • Self-Validating System:

    • System Suitability: Inject a standard mixture containing the analyte and a known related substance. The resolution between the two peaks should be ≥ 2.0.[26]

    • Identification: Peak identification is confirmed by matching the retention time (RT) and the acquired mass spectrum with a reference standard or library. Characteristic ions for BZP include m/z 91, 134, and 176.[7]

    • Validation Parameters (per ICH Q2(R1)): [22][24]

      • LOD/LOQ: Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). LODs can reach low µg/mL levels.[20]

      • Accuracy: Assessed by the analysis of spiked matrix samples at different concentration levels.

      • Precision (%RSD): Should be < 15% at the LOQ and < 10% at higher concentrations.

Protocol 3: Chiral SFC Method Development for a Piperazine Enantiomeric Pair

This protocol outlines a screening approach to separate the enantiomers of a chiral piperazine building block.

  • Objective: To achieve baseline separation of a racemic piperazine derivative.

  • Instrumentation & Reagents:

    • SFC system with a back-pressure regulator and UV or MS detector.

    • Screening set of Chiral Stationary Phases (CSPs), e.g., Chiralpak IC, Chiralcel OD.[17]

    • Reagents: Supercritical CO2, Methanol, Ethanol, Isopropyl Alcohol, additives like Diethylamine (DEA) or Isobutylamine (IBA).[17]

  • Experimental Workflow Diagram:

    start Start: Racemic Mixture screen_cols Screen Multiple CSPs (e.g., IC, AD, OD) with a standard co-solvent (MeOH) start->screen_cols eval_sep Evaluate Resolution (Rs) screen_cols->eval_sep screen_solv Screen Different Co-solvents (EtOH, IPA, ACN) on the best CSP eval_sep->screen_solv Rs < 1.5 optimize Optimize Temperature, Back-Pressure, and Co-solvent % eval_sep->optimize Rs >= 1.5 eval_sep2 Evaluate Resolution (Rs) screen_solv->eval_sep2 eval_sep2->optimize Best condition final Final Validated Method optimize->final

    Caption: Systematic workflow for chiral SFC method development.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the racemic mixture in the initial mobile phase modifier (e.g., methanol) to a concentration of ~1 mg/mL.

    • Initial Screening Conditions:

      • Columns: Screen a set of 4-6 different polysaccharide-based CSPs.

      • Mobile Phase: Isocratic elution with 20% Methanol (+0.1% DEA) in CO2.

      • Flow Rate: 2.5 mL/min[17]

      • Back Pressure: 150 bar[17]

      • Column Temperature: 40°C[17]

      • Detection: UV at a suitable wavelength or MS.

    • Evaluation: Identify the CSP that provides the best selectivity or partial separation.

    • Co-solvent Screening: Using the best CSP from step 3, screen different co-solvents (e.g., Ethanol, Acetonitrile) to improve resolution.

    • Optimization: On the best column/co-solvent combination, optimize the co-solvent percentage, temperature, and back-pressure to achieve a resolution (Rs) > 1.5.

  • Self-Validating System:

    • System Suitability: The final method must demonstrate a resolution of ≥ 1.5 between the two enantiomer peaks.

    • Validation Parameters (per ICH Q2(R1)): [22][24]

      • Specificity: Demonstrate that the enantiomeric peaks are free from interference from achiral impurities. This can be achieved by coupling an achiral column in series with the chiral column.[27]

      • Quantification of the Minor Enantiomer: The LOQ for the minor enantiomer must be validated to ensure accurate e.e. determination.

Conclusion

The chromatographic analysis of piperazine building blocks is a critical component of pharmaceutical development and quality control. A thorough understanding of the analyte's properties is essential for selecting the most appropriate technique. HPLC remains the most versatile tool for general purity and impurity analysis, particularly when coupled with MS or after derivatization for sensitive detection. GC-MS offers unparalleled identification capabilities for volatile analogs, though it often requires derivatization. For the crucial task of chiral separation, SFC provides a rapid, efficient, and environmentally conscious solution. By grounding these methods in the principles of authoritative guidelines like the USP <621> and ICH Q2(R1), researchers can develop robust, reliable, and self-validating analytical protocols that ensure the quality and integrity of these vital pharmaceutical building blocks.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL: [Link]

  • Title: Separation of Piperazine hexahydrate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: PMC (PubMed Central) URL: [Link]

  • Title: GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination Source: Scholars.Direct URL: [Link]

  • Title: Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics Source: ProQuest URL: [Link]

  • Title: Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets Source: PubMed URL: [Link]

  • Title: The Building Blocks Of A Robust Analytical Assay Source: Bioprocess Online URL: [Link]

  • Title: A new validated stability indicating gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in vardenafil and sildenafil bulk drug Source: Analytical Chemistry: An Indian Journal URL: [Link]

  • Title: Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University Electronic Theses and Dissertations URL: [Link]

  • Title: Chiral SFC-MS method for separation of enantiomers of compound 9 and 10 Source: ResearchGate URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: Analytical Methods URL: [Link]

  • Title: SFC for Chiral separation in Pharmaceutical Industry Source: Chromedia URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC Europe URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL: [Link]

  • Title: Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products Source: American Pharmaceutical Review URL: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1-(2-Methylpropanoyl)piperazine by C13 NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. For novel compounds like 1-(2-Methylpropanoyl)piperazine, a derivative of the widely used piperazine scaffold, rigorous structural validation is paramount. This guide provides an in-depth, technically-grounded methodology for validating the structure of 1-(2-Methylpropanoyl)piperazine, focusing on the power of Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy as the primary analytical tool.

This document moves beyond a simple recitation of data. It is designed to provide fellow researchers with the causal logic behind experimental choices, presenting a self-validating workflow that integrates complementary techniques for absolute confidence in structural assignment.

Part 1: Theoretical C13 NMR Analysis and Prediction

Before stepping into the laboratory, a robust theoretical analysis based on fundamental principles of NMR spectroscopy provides a predictive framework for our experimental results.[1][2] The structure of 1-(2-Methylpropanoyl)piperazine, shown below, can be dissected into two key fragments: the piperazine ring and the 2-methylpropanoyl (isobutyryl) group.

Molecular Structure:

(A simplified representation of 1-(2-Methylpropanoyl)piperazine)

Symmetry and Expected Signals: At room temperature, assuming free rotation around the amide bond and rapid chair-to-chair interconversion of the piperazine ring, the molecule possesses a plane of symmetry. This has direct implications for the C13 NMR spectrum:

  • Piperazine Ring: The two carbons adjacent to the acyl-substituted nitrogen (C2', C6') are chemically equivalent. Similarly, the two carbons adjacent to the secondary amine (C3', C5') are also equivalent. This predicts two distinct signals for the four methylene (-CH2-) carbons of the piperazine ring.

  • Isobutyryl Group: This group contains four carbons: the carbonyl carbon (C=O), the methine carbon (-CH-), and two equivalent methyl carbons (-CH3). This predicts three distinct signals.

Therefore, a standard broadband-decoupled C13 NMR spectrum of 1-(2-Methylpropanoyl)piperazine is expected to show a total of five signals .[3]

Predicted Chemical Shifts (δ): The chemical environment of each carbon dictates its resonance frequency (chemical shift).[1][4] By analyzing the inductive effects of neighboring atoms (nitrogen, oxygen) and referencing typical chemical shift ranges, we can predict the approximate location of each peak.[4][5][6][7]

Carbon Atom(s)Multiplicity (from DEPT)Predicted Chemical Shift (δ, ppm)Rationale
C=O Quaternary (C)170 - 175The carbonyl carbon of a tertiary amide is significantly deshielded and falls within the characteristic range for amide carbonyls.[2][6]
C2', C6' Methylene (CH₂)45 - 50These carbons are adjacent to the electron-withdrawing amide nitrogen, causing a downfield shift compared to unsubstituted piperazine.
C3', C5' Methylene (CH₂)42 - 47These carbons are adjacent to the secondary amine nitrogen. Their chemical shift is similar to that of piperazine itself (approx. 45 ppm).[8]
-CH- Methine (CH)30 - 35Standard chemical shift for a methine carbon in an aliphatic environment.
-CH₃ Methyl (CH₃)18 - 22Typical upfield region for equivalent methyl carbons.

Part 2: A Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, a meticulous experimental protocol is essential. The following workflow integrates standard practices with advanced techniques like DEPT-135 for a self-validating result.

Experimental Workflow Diagram

G Workflow for C13 NMR Structure Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Dissolve 100-200 mg of sample in ~0.7 mL of CDCl3 B Transfer to 5 mm NMR tube A->B C Add TMS as internal standard B->C D Insert sample into spectrometer C->D Prepared Sample E Tune and shim magnet D->E F Acquire Broadband-Decoupled 13C Spectrum E->F G Acquire DEPT-135 Spectrum E->G H Process spectra (FT, phasing, baseline correction) F->H G->H I Calibrate chemical shifts to TMS (0 ppm) H->I J Correlate Broadband & DEPT-135 spectra I->J K Compare experimental data with theoretical predictions J->K L Final Structure Confirmation K->L

Caption: A comprehensive workflow from sample preparation to final structure confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 100-200 mg of the synthesized 1-(2-Methylpropanoyl)piperazine. A higher concentration is used for C13 NMR compared to H1 NMR due to the low natural abundance of the C13 isotope.[2][9]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic molecules and its single, well-defined solvent peak at ~77.16 ppm.

    • Add a small drop of tetramethylsilane (TMS) as the internal reference standard (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.[9]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Optimize the magnetic field homogeneity by shimming the magnet.

    • Broadband-Decoupled C13 Spectrum: Acquire a standard proton-decoupled C13 spectrum.[10] This provides a spectrum where each unique carbon appears as a single line, simplifying the initial analysis.[2]

    • DEPT-135 Experiment: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This crucial experiment differentiates carbon types based on the number of attached protons.[11][12]

      • Methine (CH) and methyl (CH₃) carbons will appear as positive peaks.

      • Methylene (CH₂) carbons will appear as negative (inverted) peaks.

      • Quaternary carbons (like our C=O) will be absent.[13][14]

  • Data Processing and Analysis:

    • Process both spectra using Fourier transformation, followed by phase and baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Compare the broadband spectrum with the DEPT-135 spectrum. The signal present in the broadband spectrum but absent in the DEPT-135 spectrum is definitively assigned to the quaternary carbonyl carbon.

    • Assign the remaining signals based on their predicted chemical shifts and their phase (positive or negative) in the DEPT-135 spectrum.

Part 3: Benchmarking Against Alternative Analytical Techniques

While C13 NMR is a powerful tool, a truly robust validation employs a multi-technique approach. Data from other spectroscopic methods should correlate perfectly with the proposed structure.

TechniqueExpected Results for 1-(2-Methylpropanoyl)piperazineStrength for this ApplicationLimitation for this Application
H1 NMR Signals for piperazine CH₂ protons (~2.5-3.8 ppm), isobutyryl CH proton (septet, ~2.5-3.0 ppm), isobutyryl CH₃ protons (doublet, ~1.1 ppm), and a broad singlet for the N-H proton.Provides information on proton environments and neighboring protons (spin-spin splitting), complementing the carbon skeleton data.Signal overlap, especially for the piperazine protons, can complicate precise assignment without 2D NMR techniques.
FTIR A strong C=O (amide) stretching band around 1630-1680 cm⁻¹.[15] A secondary amine N-H stretching band around 3200-3300 cm⁻¹.[16][17] C-H stretching bands around 2800-3000 cm⁻¹.Rapidly confirms the presence of key functional groups (amide, secondary amine).[15][16]Provides no information on the carbon skeleton or connectivity. Does not distinguish between isomers.
Mass Spectrometry (MS) An M+H⁺ peak corresponding to the molecular weight (C₈H₁₆N₂O, MW = 156.23 g/mol ). Characteristic fragmentation patterns, often involving cleavage of the amide N-CO bond.[18][19]Confirms the molecular weight with high accuracy. Fragmentation patterns can provide clues about the structure.[20][21]Does not provide detailed connectivity information and cannot distinguish between certain isomers on its own.

Part 4: An Integrated Strategy for Unambiguous Validation

No single technique provides a complete picture. The power of this guide lies in its integrated approach, where each piece of data cross-validates the others, forming a self-consistent and irrefutable structural proof.

Integrated Validation Logic Diagram

G node_c13 C13 NMR + 5 distinct carbon signals + Confirms C=O, CH, CH₂, CH₃ types via DEPT-135 + Provides carbon skeleton node_final Unambiguous Structure Confirmation of 1-(2-Methylpropanoyl)piperazine node_c13->node_final:f0 Defines Carbon Skeleton node_h1 H1 NMR + Confirms proton environments + Shows H-H connectivity via splitting node_h1->node_final:f0 Defines Proton Skeleton node_ftir FTIR + Confirms C=O amide group + Confirms N-H secondary amine node_ftir->node_final:f0 Confirms Functional Groups node_ms Mass Spec + Confirms Molecular Weight (156.23) + Shows characteristic fragmentation node_ms->node_final:f0 Confirms Molecular Formula

Caption: Logical flow showing how four independent analytical techniques converge for definitive structural proof.

This integrated system is trustworthy because an incorrect structure would fail to satisfy the constraints imposed by all four datasets simultaneously. For example, an isomer might match the molecular weight (MS) and functional groups (FTIR), but it would produce a completely different set and/or multiplicity of signals in the C13 and H1 NMR spectra.

Conclusion

The structural validation of 1-(2-Methylpropanoyl)piperazine is definitively achieved through a systematic approach centered on C13 NMR spectroscopy, particularly when enhanced with a DEPT-135 experiment. This method provides an unambiguous count of unique carbon environments and identifies the multiplicity of each carbon, directly mapping the molecule's carbon skeleton. When this detailed skeletal information is corroborated by H1 NMR, FTIR, and Mass Spectrometry, it forms a cohesive and self-validating dataset. This multi-faceted strategy ensures the highest degree of scientific integrity, providing the absolute structural confidence required for progression in research, development, and regulatory environments.

References

  • A User Guide to Modern NMR Experiments. (n.d.). University of Oxford, Department of Chemistry. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Journal of Visualized Experiments. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • Rebrin, I. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22441-22449. Retrieved from [Link]

  • ResearchGate. (n.d.). Main fragmentation pathway for amides (A) and imides (B) in HRESI-MS. Retrieved from [Link]

  • Li, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8632-8639. Retrieved from [Link]

  • University of Wisconsin-Eau Claire. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • Tchokouaha, L. R. Y., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Molecules, 25(25), 5925. Retrieved from [Link]

  • Sprenger, M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 121-130. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

  • University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Sprenger, M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 121-130. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Washington. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10243-10250. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Loh, S. N., et al. (1994). Carbon-13 NMR method for the detection of correlated hydrogen exchange at adjacent backbone peptide amides... Biochemistry, 33(48), 14562-14573. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

  • Matrix Education. (n.d.). Analysing Structure of Organic Compounds Using Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Hesse, M., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 1-(2-Methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Imperative of Elemental Analysis in Pharmaceuticals

In the pharmaceutical industry, elemental analysis serves two fundamental and distinct purposes. The first is to verify the identity and purity of the active pharmaceutical ingredient (API) by confirming its bulk elemental composition (the relative amounts of carbon, hydrogen, nitrogen, oxygen, etc.). This is a cornerstone of chemical characterization. The second, and an area of intense regulatory focus, is the quantification of elemental impurities—trace metals that can originate from catalysts, manufacturing equipment, or raw materials.[1][2] These impurities offer no therapeutic benefit and can pose a toxicological risk to patients.[3][4]

This guide will use 1-(2-Methylpiperazin-1-yl)propan-1-one, a key building block in medicinal chemistry, as a model compound to compare and contrast the analytical standards and methodologies for these two facets of elemental analysis.

Chemical Profile of 1-(2-Methylpiperazin-1-yl)propan-1-one:

  • Molecular Formula: C₈H₁₆N₂O[5][6]

  • Molecular Weight: 156.23 g/mol [5][6]

Based on its molecular formula, the theoretical elemental composition of 1-(2-Methylpiperazin-1-yl)propan-1-one is as follows:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.011896.08861.50
HydrogenH1.0081616.12810.32
NitrogenN14.007228.01417.93
OxygenO15.999115.99910.24
Total 156.229 100.00

Part 1: Bulk Elemental Composition Analysis via Combustion (CHN/CHNS)

Combustion analysis is the established method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[7] This technique is fundamental in verifying the empirical formula of a newly synthesized molecule and confirming the purity of a batch of API.

The Rationale Behind Combustion Analysis

The principle of combustion analysis is the complete oxidation of the sample in a high-temperature, oxygen-rich environment.[8][9] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[7][10] The instrument is calibrated using a certified organic standard with a known elemental composition.

Experimental Protocol: CHN Analysis of 1-(2-Methylpiperazin-1-yl)propan-1-one
  • Sample Preparation: Accurately weigh 1-3 mg of 1-(2-Methylpiperazin-1-yl)propan-1-one into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard such as acetanilide.

  • Combustion: The sample is introduced into a combustion furnace heated to approximately 900-1000°C.

  • Reduction and Gas Separation: The combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

Visualizing the CHN Analysis Workflow

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 CHN Analyzer cluster_2 Data Output Sample 1-(2-Methylpiperazin-1-yl)propan-1-one Weighing Weigh 1-3 mg Sample->Weighing Encapsulation Place in Tin Capsule Weighing->Encapsulation Combustion Combustion Furnace (~950°C) Encapsulation->Combustion Reduction Reduction Furnace Combustion->Reduction GC_Column Gas Chromatography Column Reduction->GC_Column TCD Thermal Conductivity Detector GC_Column->TCD Results Elemental Composition (%C, %H, %N) TCD->Results

Caption: Workflow for CHN elemental analysis.

Part 2: Elemental Impurity Analysis via Inductively Coupled Plasma (ICP)

The focus of modern pharmaceutical regulations for elemental analysis has shifted towards the control of elemental impurities.[11][12] The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233> provide a framework for the assessment and control of these impurities.[1][3][13]

The Rationale Behind ICP-MS for Elemental Impurity Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for the analysis of elemental impurities due to its high sensitivity and ability to detect a wide range of elements at trace and ultra-trace levels.[14][15] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. These ions are then separated by their mass-to-charge ratio and detected.[2]

Experimental Protocol: ICP-MS Analysis of 1-(2-Methylpiperazin-1-yl)propan-1-one for Elemental Impurities
  • Risk Assessment: Based on the synthetic route and manufacturing process for 1-(2-Methylpiperazin-1-yl)propan-1-one, a risk assessment is performed to identify potential elemental impurities. The ICH Q3D guideline classifies elements based on their toxicity and likelihood of occurrence.[4][11] Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Ni) elements must be considered in the risk assessment for all drug products.[14]

  • Sample Preparation: A key step is the digestion of the organic matrix to bring the elemental impurities into a solution suitable for introduction into the ICP-MS. Closed-vessel microwave digestion with strong acids is a common and effective method.[13][14]

    • Accurately weigh a representative sample of 1-(2-Methylpiperazin-1-yl)propan-1-one into a microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Perform microwave digestion according to a validated program.

    • Dilute the digested sample to a final volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS using multi-element standards containing the target elemental impurities at concentrations relevant to the permitted daily exposure (PDE) limits defined in ICH Q3D.[16][17]

  • Analysis: Introduce the prepared sample solution into the ICP-MS.

  • Data Analysis: The instrument software quantifies the concentration of each elemental impurity in the sample. These concentrations are then used to calculate the expected daily exposure for a patient, which is compared to the PDE limits.

Visualizing the ICP-MS Analysis Workflow

ICPMS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 ICP-MS System cluster_2 Data Output & Assessment Sample 1-(2-Methylpiperazin-1-yl)propan-1-one Digestion Microwave Digestion (with strong acids) Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Nebulizer Nebulizer Dilution->Nebulizer Plasma Argon Plasma Nebulizer->Plasma MassSpec Mass Spectrometer Plasma->MassSpec Detector Detector MassSpec->Detector Results Elemental Impurity Concentrations (ppb) Detector->Results Assessment Comparison with ICH Q3D PDE Limits Results->Assessment

Caption: Workflow for ICP-MS elemental impurity analysis.

Comparison of Elemental Analysis Techniques

The choice of elemental analysis technique is dictated by the analytical objective. The following table provides a comparative summary of combustion analysis and ICP-MS for the analysis of 1-(2-Methylpiperazin-1-yl)propan-1-one.

FeatureCombustion Analysis (CHN)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Determination of bulk elemental composition (%C, %H, %N)Quantification of trace elemental impurities
Purpose Identity confirmation, purity assessment, empirical formula verificationSafety assessment, regulatory compliance (ICH Q3D, USP <232>)
Elements Analyzed C, H, N, S, OA wide range of elements, including heavy metals and catalysts
Sensitivity Percent (%) levelParts per billion (ppb) to parts per trillion (ppt) level
Sample Preparation Simple weighing into a capsuleComplex acid digestion of the sample matrix
Instrumentation CHN/CHNS AnalyzerICP-Mass Spectrometer
Regulatory Driver Good Manufacturing Practices (GMP) for API characterizationICH Q3D, USP <232>, USP <233>

Conclusion

For a comprehensive understanding of the chemical nature and quality of 1-(2-Methylpiperazin-1-yl)propan-1-one, both combustion analysis and ICP-MS are indispensable. Combustion analysis provides the foundational data to confirm the molecular identity and purity, while ICP-MS ensures the safety of the drug substance by controlling harmful elemental impurities within strict, health-based limits. A robust analytical strategy in drug development will judiciously employ both techniques to meet the rigorous standards of scientific integrity and regulatory compliance.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26). Retrieved from [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West. Retrieved from [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) - QbD Group. (2024, May 1). Retrieved from [Link]

  • Elemental analysis: operation & applications - Elementar. Retrieved from [Link]

  • Elemental impurities per USP and ICH q3d guidelines - Labcorp. (2024, July 29). Retrieved from [Link]

  • ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). (2015, January 12). Retrieved from [Link]

  • Combustion analysis - Wikipedia. Retrieved from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. Retrieved from [Link]

  • LECO - Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. (2023, December 29). Retrieved from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. Retrieved from [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. Retrieved from [Link]

  • Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion - Teledyne Labs. Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021, October 29). Retrieved from [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review - PPGFARMA. (2023, April 23). Retrieved from [Link]

  • (PDF) Determination of nitrogen in organic compounds and biological samples by gas chromatography after prior degradation into molecular nitrogen with use of solid oxidants - ResearchGate. (2016, January 12). Retrieved from [Link]

  • Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. Retrieved from [Link]

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one | C8H16N2O | CID 2761409 - PubChem. Retrieved from [Link]

  • Combustion Analysis Versus Spectrometric Methods - AZoM. (2019, February 14). Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2023, August 16). Retrieved from [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). Retrieved from [Link]

Sources

Comprehensive Analytical Standards for 1-Isobutyrylpiperazine Quality Control: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the analytical rigor applied to starting materials and intermediates directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 1-Isobutyrylpiperazine (CAS 71260-16-7), also designated as 2-Methyl-1-(piperazin-1-yl)propan-1-one, is a critical secondary amine building block utilized in the synthesis of advanced therapeutics, including MRTF/SRF-mediated gene transcription inhibitors[1], Mas-related G-protein receptor X2 modulators[2], and PARP inhibitors[3].

Given its physicochemical properties—specifically a boiling point of 76-78 °C at 0.15 mmHg and a predicted pKa of 8.37[4]—the quality control (QC) of this intermediate presents unique analytical challenges. This guide objectively compares the performance of various analytical methodologies for 1-isobutyrylpiperazine purity profiling and provides field-proven, self-validating experimental protocols for immediate laboratory implementation.

The Analytical Challenge: Causality in Chromatographic Behavior

The molecular structure of 1-isobutyrylpiperazine features an amide moiety and a secondary aliphatic amine. This dual functionality creates two primary hurdles for standard analytical platforms:

  • Silanol Interactions (Peak Tailing): At a neutral pH, the secondary amine (pKa ~8.37) is heavily protonated[4]. Protonated amines interact aggressively with residual, ionized silanol groups (Si-O⁻) on standard silica-based stationary phases via ion-exchange mechanisms. This causes severe peak tailing, shifting retention times, and integration errors.

  • Lack of Chromophore: The molecule lacks an extended conjugated π-system. The amide carbonyl absorbs weakly in the low UV range (205-215 nm), making standard UV detection highly susceptible to baseline drift from mobile phase gradients, and blinding the detector to non-chromophoric impurities like unreacted piperazine.

Methodological Comparison: Selecting the Optimal QC Platform

To establish a robust >99.0% purity threshold[2], laboratories must move beyond legacy UV methods. Table 1 compares the performance of four analytical modalities for 1-isobutyrylpiperazine QC.

Table 1: Performance Comparison of Analytical Modalities for 1-Isobutyrylpiperazine
Analytical ModalityPrimary ApplicationLimit of Detection (LOD)Linearity / Response FactorKey Limitation / Causality
RP-HPLC-UV (210 nm) Routine bulk purity~0.05%LinearHigh baseline drift; poor sensitivity for unreacted piperazine due to lack of chromophore.
RP-HPLC-CAD Comprehensive impurity profiling~0.01%Non-linear (requires log-log calibration)Requires strictly volatile mobile phase additives (no phosphate buffers).
GC-FID Volatile impurities & residual solvents~0.005%Highly LinearRequires specialized base-deactivated columns to prevent amine adsorption onto fused silica.
LC-MS/MS (ESI+) Genotoxic impurity (PGI) structural ID< 1 ppmLinear (narrow dynamic range)High operational cost; potential matrix ion-suppression effects.

Scientist's Verdict: For routine batch release and comprehensive mass-balance purity, Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD) operating at a high pH is the superior choice. CAD provides a near-universal response independent of optical properties, ensuring accurate quantification of both the intermediate and its non-UV-absorbing precursors.

High-pH RP-HPLC-CAD: A Self-Validating Experimental Protocol

To overcome the silanol interaction, we must raise the mobile phase pH above the molecule's pKa (8.37)[4] to fully deprotonate the secondary amine, rendering it neutral. This requires a hybrid-silica column capable of withstanding alkaline conditions.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Diluent: 50:50 (v/v) HPLC-grade Water:Acetonitrile.

  • Sample: Accurately weigh 10.0 mg of crude 1-isobutyrylpiperazine and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL solution.

  • Causality: Matching the diluent's organic strength to the initial gradient conditions prevents solvent-mismatch band broadening at the column head, ensuring sharp initial peak shapes.

Step 2: Chromatographic Conditions

  • Column: Ethylene Bridged Hybrid (BEH) C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.2 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Causality: The pH 10.2 buffer ensures the secondary amine is >98% deprotonated. The BEH particle architecture prevents the silica dissolution that would normally destroy standard columns at this alkaline pH.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 2% B (Isocratic hold to retain highly polar unreacted piperazine)

  • 2.0 - 10.0 min: 2% to 60% B (Elution of 1-isobutyrylpiperazine and positional isomers)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash)

  • 12.0 - 15.0 min: 95% B (Hold)

  • 15.1 - 20.0 min: 2% B (Equilibration)

Step 4: CAD Detector Settings

  • Evaporation Temperature: 35 °C.

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 5: System Suitability Testing (Self-Validation) Before analyzing unknown batches, the system must validate its own resolving power. Inject a resolution standard containing 1-isobutyrylpiperazine (1.0 mg/mL) spiked with 0.5% piperazine.

  • Acceptance Criteria: The resolution (

    
    ) between piperazine and 1-isobutyrylpiperazine must be 
    
    
    
    . The tailing factor (
    
    
    ) for the 1-isobutyrylpiperazine peak must be
    
    
    .

Multimodal Quality Control Workflow

To achieve true pharmaceutical-grade certification, HPLC-CAD must be paired with GC-FID to account for volatile residual solvents (e.g., dichloromethane or acetone used during synthesis)[4]. The logical relationship of this multimodal workflow is visualized below.

G A Crude 1-Isobutyrylpiperazine (CAS 71260-16-7) B Sample Preparation (Dilution in 50:50 H2O:MeCN) A->B C High-pH RP-HPLC-CAD (Non-volatile Impurities) B->C D GC-FID with Deactivated Column (Volatiles & Solvents) B->D E Data Integration & Mass Balance Calculation C->E D->E F Quality Control Certification (>99.0% Purity Threshold) E->F

Workflow for 1-isobutyrylpiperazine quality control and multimodal impurity profiling.

Conclusion

Relying on standard low-pH HPLC-UV methods for 1-isobutyrylpiperazine quality control introduces significant analytical risk, primarily through peak tailing and the invisibility of non-chromophoric impurities. By transitioning to a high-pH RP-HPLC-CAD methodology, supported orthogonally by GC-FID for volatiles, laboratories can establish a self-validating, highly accurate mass-balance profile. This ensures that downstream API syntheses—whether for PARP inhibitors or gene transcription modulators—are built upon a foundation of unimpeachable chemical purity.

References

1.[1] Title: US20160145251A1 - Inhibitors of myocardin-related transcription factor and serum response factor (mrtf/srf)-mediated gene transcription and methods for use of the same - Google Patents Source: google.com URL:

2.[2] Title: CA3193207A1 - Modulators of mas-related g-protein receptor x2 and related products and methods - Google Patents Source: google.com URL:

3.[3] Title: US8012976B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents Source: google.com URL:

4.[4] Title: 2-Methyl-1-(piperazin-1-yl)propan-1-one CAS 71260-16-7 - Biosynce Source: biosynce.com URL:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylpiperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpiperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.